Arborcandin C
Description
is an antibiotic with potent antifungal activity that inhibits 1,3-beta-glucan synthase in fungi
Properties
Molecular Formula |
C59H105N13O18 |
|---|---|
Molecular Weight |
1284.5 g/mol |
IUPAC Name |
3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-2-(8-hydroxytetradecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C59H105N13O18/c1-6-8-10-12-13-15-20-24-38(76)26-27-40-53(84)64-33-48(81)63-29-28-47(80)66-39(25-21-17-14-16-19-23-37(75)22-18-11-9-7-2)54(85)69-43(32-46(61)79)56(87)70-42(31-45(60)78)55(86)65-34(3)52(83)68-41(30-44(77)51(62)82)57(88)71-50(36(5)74)59(90)72-49(35(4)73)58(89)67-40/h34-44,49-50,73-77H,6-33H2,1-5H3,(H2,60,78)(H2,61,79)(H2,62,82)(H,63,81)(H,64,84)(H,65,86)(H,66,80)(H,67,89)(H,68,83)(H,69,85)(H,70,87)(H,71,88)(H,72,90) |
InChI Key |
AHATVKJRQUTSJV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Arborcandin C: A Technical Deep Dive into its Antifungal Mechanism Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin C is a lipopeptide antifungal agent that exhibits potent activity against Candida albicans, a prevalent fungal pathogen. This technical guide delineates the molecular mechanism of action of this compound, focusing on its primary cellular target and the subsequent physiological and morphological consequences for C. albicans. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in antifungal drug discovery and development.
Core Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
The primary fungicidal activity of this compound stems from its highly specific and potent inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical structural polymer of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.
This compound acts as a noncompetitive inhibitor of 1,3-β-D-glucan synthase.[3] Its specific molecular target has been identified as the Fks1p subunit of the enzyme complex.[2] By binding to Fks1p, this compound disrupts the catalytic activity of the enzyme, leading to a cessation of 1,3-β-D-glucan production. This, in turn, compromises the structural integrity of the cell wall, resulting in osmotic instability and ultimately, cell lysis.
References
Arborcandin C: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin C is a novel cyclic peptide antifungal agent isolated from the filamentous fungus SANK 17397. It exhibits potent inhibitory activity against 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, presenting key data in a structured format and outlining detailed experimental protocols based on established methodologies for natural product discovery from fungal sources. Visual diagrams of the isolation workflow and the mechanism of action are also provided to facilitate understanding.
Discovery of this compound
This compound, along with its related compounds (Arborcandins A, B, D, E, and F), was discovered during a screening program for novel antifungal agents. These compounds were isolated from the culture broth of the filamentous fungus strain SANK 17397.[1][2] Arborcandins are structurally distinct from other known glucan synthase inhibitors like echinocandins.[1]
Biological Activity of this compound
This compound demonstrates significant in vitro activity against a range of fungal pathogens, most notably Candida albicans and Aspergillus fumigatus.[1][2] Its primary mechanism of action is the noncompetitive inhibition of 1,3-β-glucan synthase.
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Inhibitory Activity of this compound against 1,3-β-Glucan Synthase
| Target Enzyme Source | IC₅₀ (µg/mL) | Apparent Kᵢ (µM) |
| Candida albicans | 0.15 | 0.12 |
| Aspergillus fumigatus | 0.015 | 0.016 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida spp. | 1 - 8 |
| Aspergillus fumigatus | 0.063 - 4 |
Experimental Protocols
The following sections detail representative methodologies for the fermentation of SANK 17397 and the subsequent isolation and purification of this compound. These protocols are based on general techniques for the cultivation of filamentous fungi and the purification of secondary metabolites.
Fermentation of SANK 17397
Objective: To cultivate the filamentous fungus SANK 17397 for the production of this compound.
Materials:
-
SANK 17397 fungal strain
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production culture medium (e.g., Czapek-Dox Broth or a custom nutrient-rich medium)
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Inoculum Preparation: Aseptically transfer a viable sample of SANK 17397 to a flask containing the seed culture medium. Incubate at an appropriate temperature (typically 25-30°C) with agitation for 2-4 days to obtain a well-grown seed culture.
-
Production Culture: Inoculate the production culture medium with the seed culture. The production medium should contain sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract), and essential minerals.
-
Fermentation: Incubate the production culture in a shaker incubator for 7-14 days. Monitor the fermentation parameters such as pH, temperature, and agitation speed to ensure optimal growth and secondary metabolite production.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of SANK 17397
-
Solvents for extraction (e.g., ethyl acetate, butanol)
-
Chromatography resins (e.g., silica (B1680970) gel, reversed-phase C18)
-
High-Performance Liquid Chromatography (HPLC) system
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Broth Separation: Separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the clarified broth with an appropriate organic solvent to partition the this compound into the organic phase.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
Chromatographic Purification:
-
Initial Chromatography: Subject the concentrated extract to column chromatography (e.g., silica gel) to perform an initial separation of compounds.
-
Reversed-Phase HPLC: Further purify the fractions containing this compound using reversed-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in water is a common choice for separating cyclic peptides.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak and confirm their purity by analytical HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for the discovery and isolation of this compound.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of this compound on fungal cell wall synthesis.
Conclusion
This compound represents a promising antifungal agent with a potent and specific mechanism of action. This guide has provided a comprehensive overview of its discovery, biological activity, and the methodologies for its production and purification. The provided data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and antifungal drug development. Further research into the optimization of fermentation and purification processes, as well as in vivo efficacy studies, will be crucial for the potential clinical development of this compound.
References
- 1. A method for filamentous fungal growth and sample preparation aimed at more consistent MALDI-TOF MS spectra despite variations in growth rates and/or incubation times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Putative Arborcandin C Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin C, a potent antifungal cyclic lipopeptide produced by the filamentous fungus SANK 17397, represents a promising scaffold for novel drug development. As a member of the 1,3-β-glucan synthase inhibitor class, its unique structural features offer potential advantages over existing antifungal agents. This technical guide provides an in-depth exploration of the predicted biosynthetic pathway of this compound. In the absence of a fully elucidated pathway, this document leverages established knowledge from the biosynthesis of structurally related and clinically significant fungal lipopeptides, such as the echinocandins and pneumocandins, to construct a robust hypothetical model. This guide details the anticipated enzymatic machinery, genetic organization, and regulatory features of the this compound biosynthetic gene cluster. Furthermore, it furnishes comprehensive experimental protocols for the elucidation and characterization of this pathway, from genome mining and genetic manipulation to fermentation and analytical chemistry. All quantitative data pertaining to this compound's biological activity is presented in a clear, tabular format for ease of reference and comparison.
Introduction to this compound
This compound is a cyclic peptide natural product isolated from the filamentous fungus with the strain designation SANK 17397. It exhibits potent inhibitory activity against 1,3-β-glucan synthase, a crucial enzyme for maintaining the integrity of the fungal cell wall. This mode of action is shared with the echinocandin class of antifungal drugs, including caspofungin, micafungin, and anidulafungin. However, arborcandins are structurally distinct from echinocandins, suggesting a potentially different interaction with the enzyme target and offering opportunities for the development of antifungals with improved properties[1].
Chemical Structure: C₅₉H₁₀₅N₁₃O₁₈ Molecular Weight: 1284.54 g/mol [2]
Quantitative Biological Activity of this compound
The following table summarizes the key quantitative data reported for the antifungal activity of this compound.
| Parameter | Organism | Value | Reference |
| IC₅₀ | Candida albicans | 0.15 µg/mL | [3] |
| IC₅₀ | Aspergillus fumigatus | 0.015 µg/mL | [3] |
| Apparent Kᵢ | Candida albicans 1,3-β-glucan synthase | 0.12 µM | [1] |
| Apparent Kᵢ | Aspergillus fumigatus 1,3-β-glucan synthase | 0.016 µM | [1] |
| MIC | Candida spp. | 1-2 µg/mL | [3] |
Note: The inhibition of 1,3-β-glucan synthase by this compound has been characterized as noncompetitive[1].
Proposed Biosynthetic Pathway of this compound
Based on the biosynthesis of other fungal cyclic lipopeptides like echinocandin B and pneumocandin, the biosynthesis of this compound is hypothesized to be orchestrated by a multi-gene biosynthetic gene cluster (BGC). This cluster would encode a central Non-Ribosomal Peptide Synthetase (NRPS) and likely a Polyketide Synthase (PKS) for the lipophilic side chain, along with a suite of tailoring enzymes responsible for modifications of the peptide core and fatty acid moiety.
The Core Machinery: A Hybrid NRPS-PKS System
The cyclic peptide backbone of this compound is predicted to be assembled by a large, modular NRPS enzyme. Each module of the NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of the following domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-AMP intermediate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent modules.
The lipophilic side chain is likely synthesized by a PKS, which iteratively condenses acyl-CoA units to form a fatty acid chain. This fatty acid is then transferred to the N-terminus of the first amino acid of the peptide chain, a hallmark of lipopeptide biosynthesis.
Proposed Biosynthetic Gene Cluster (BGC) for this compound
The hypothetical this compound BGC is expected to contain the following key genes:
-
arbA (NRPS): A large gene encoding the multi-modular non-ribosomal peptide synthetase responsible for assembling the cyclic hexapeptide core.
-
arbB (PKS): A gene encoding a polyketide synthase for the synthesis of the N-acyl side chain.
-
arbC-X (Tailoring Enzymes): A series of genes encoding enzymes for post-assembly modifications, such as hydroxylases (e.g., cytochrome P450 monooxygenases), dehydrogenases, and potentially glycosyltransferases, although this compound itself is not glycosylated.
-
arbT (Transporter): A gene encoding a transporter protein, likely an ABC transporter, to export the final product out of the cell and confer self-resistance.
-
arbR (Regulatory Protein): A gene encoding a transcription factor that regulates the expression of the other genes within the cluster.
Proposed Biosynthetic Pathway Flow
The biosynthesis is proposed to proceed through the following key steps:
-
Initiation: The PKS (ArbB) synthesizes the fatty acid side chain.
-
Acylation: The fatty acid is transferred to the N-terminal amino acid, which is activated by the first module of the NRPS (ArbA).
-
Elongation: The NRPS sequentially adds the remaining amino acids to the growing lipopeptide chain.
-
Cyclization and Release: A terminal Thioesterase (TE) domain within the NRPS catalyzes the cyclization and release of the lipopeptide intermediate.
-
Tailoring: A series of tailoring enzymes (ArbC-X) modify the cyclic lipopeptide to yield the final this compound molecule.
// Nodes Fatty_Acid_Precursors [label="Fatty Acid Precursors\n(e.g., Acetyl-CoA, Malonyl-CoA)", fillcolor="#FBBC05"]; Amino_Acid_Precursors [label="Amino Acid Precursors", fillcolor="#FBBC05"]; PKS [label="PKS (ArbB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NRPS [label="NRPS (ArbA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fatty_Acid_Side_Chain [label="Fatty Acid Side Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_Lipopeptide [label="Linear Lipopeptide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclic_Lipopeptide [label="Cyclic Lipopeptide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(ArbC-X)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arborcandin_C [label="this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Fatty_Acid_Precursors -> PKS; PKS -> Fatty_Acid_Side_Chain; Amino_Acid_Precursors -> NRPS; Fatty_Acid_Side_Chain -> NRPS [label="Acylation"]; NRPS -> Linear_Lipopeptide [label="Elongation"]; Linear_Lipopeptide -> Cyclic_Lipopeptide [label="Cyclization & Release (TE domain)"]; Cyclic_Lipopeptide -> Tailoring_Enzymes; Tailoring_Enzymes -> Arborcandin_C; } dot Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The following section provides detailed methodologies for the key experiments required to identify and characterize the this compound biosynthetic pathway.
Identification of the Biosynthetic Gene Cluster
Objective: To identify the putative this compound BGC from the genome of SANK 17397.
Methodology: Genome Mining and Comparative Genomics
-
Genomic DNA Extraction and Sequencing:
-
Cultivate SANK 17397 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 25°C.
-
Harvest the mycelia by filtration and freeze-dry.
-
Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit or a standard phenol-chloroform protocol.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.
-
-
Bioinformatic Analysis:
-
Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to scan the assembled genome for putative secondary metabolite BGCs.
-
Search for clusters containing genes encoding NRPS and PKS enzymes.
-
Perform BLASTp analysis of the predicted NRPS and PKS protein sequences against databases of known lipopeptide biosynthetic enzymes (e.g., from the MIBiG repository) to identify clusters with homology to known echinocandin or other cyclic lipopeptide pathways.
-
Analyze the domain architecture of the candidate NRPS using tools like PKS/NRPS Analysis Web-server to predict the number and type of amino acids incorporated.
-
// Nodes Fungal_Culture [label="SANK 17397 Culture", fillcolor="#FBBC05"]; gDNA_Extraction [label="Genomic DNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genome_Sequencing [label="Whole Genome Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genome_Assembly [label="Genome Assembly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; antiSMASH_SMURF [label="BGC Prediction\n(antiSMASH/SMURF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BLAST_Analysis [label="Homology Search (BLAST)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Domain_Analysis [label="NRPS/PKS Domain Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate_BGC [label="Putative this compound BGC", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Fungal_Culture -> gDNA_Extraction; gDNA_Extraction -> Genome_Sequencing; Genome_Sequencing -> Genome_Assembly; Genome_Assembly -> antiSMASH_SMURF; antiSMASH_SMURF -> BLAST_Analysis; BLAST_Analysis -> Domain_Analysis; Domain_Analysis -> Candidate_BGC; } dot Caption: Workflow for the identification of the this compound biosynthetic gene cluster.
Functional Characterization of Biosynthetic Genes
Objective: To confirm the role of the identified BGC and its constituent genes in this compound biosynthesis.
Methodology: Gene Knockout and Heterologous Expression
-
Gene Knockout via CRISPR-Cas9:
-
Design single guide RNAs (sgRNAs) targeting the core NRPS (arbA) or PKS (arbB) gene.
-
Construct a CRISPR-Cas9 vector containing the Cas9 nuclease gene and the sgRNA expression cassette.
-
Introduce the CRISPR-Cas9 vector and a donor DNA template (for homologous recombination-mediated repair) into SANK 17397 protoplasts via PEG-mediated transformation or electroporation.
-
Select for transformants and screen for gene deletion mutants by PCR and Southern blotting.
-
Cultivate the knockout mutants and analyze the culture extracts by HPLC-MS to confirm the abolishment of this compound production.
-
-
Heterologous Expression in a Model Host:
-
Amplify the entire putative this compound BGC from SANK 17397 genomic DNA.
-
Clone the BGC into a suitable fungal expression vector under the control of an inducible promoter.
-
Transform a well-characterized heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, with the expression vector.
-
Induce gene expression and analyze the culture broth and mycelial extracts by HPLC-MS for the production of this compound.
-
Fermentation, Extraction, and Analysis
Objective: To produce, isolate, and quantify this compound.
Methodology: Fermentation and Analytical Chemistry
-
Fermentation:
-
Inoculate a seed culture of SANK 17397 in a suitable liquid medium and incubate for 2-3 days.
-
Transfer the seed culture to a production medium optimized for secondary metabolite production (e.g., containing specific carbon and nitrogen sources, and trace elements).
-
Incubate the production culture for 10-14 days with shaking at 25°C.
-
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia with an organic solvent such as acetone (B3395972) or methanol.
-
Extract the culture filtrate with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate to dryness.
-
-
HPLC-MS Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Perform analytical HPLC using a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Identify this compound by its characteristic retention time and mass-to-charge ratio (m/z).
-
Quantify the production of this compound using a standard curve generated with a purified standard.
-
Conclusion
While the complete biosynthetic pathway of this compound remains to be experimentally validated, the principles of fungal lipopeptide biosynthesis provide a strong foundation for a predictive model. The methodologies outlined in this guide offer a clear roadmap for the scientific community to unravel the genetic and biochemical intricacies of this compound production. Elucidation of this pathway will not only provide fundamental insights into the biosynthesis of this unique antifungal agent but will also pave the way for bioengineering approaches to generate novel Arborcandin derivatives with enhanced therapeutic potential. Such efforts are crucial for the continued development of new and effective treatments for life-threatening fungal infections.
References
- 1. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for a Synthetic Route to Arborcandin C: An Uncharted Territory in Natural Product Synthesis
Despite its potent antifungal properties and well-elucidated mechanism of action, a comprehensive public record of the total synthesis of the complex lipopeptide Arborcandin C remains elusive. This technical overview consolidates the available biological data for this compound and its analogues and explores the hypothetical synthetic challenges inherent in its intricate structure. To date, no detailed experimental protocols or quantitative data for a complete synthesis have been published in peer-reviewed literature.
This compound, a member of the arborcandin family of cyclic lipopeptides, has garnered significant interest within the scientific community for its potent inhibitory activity against 1,3-β-glucan synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway. This activity translates to promising antifungal efficacy against a range of pathogenic fungi. However, the path from discovery to a viable synthetic route for this class of molecules appears to be untrodden, or at least, not publicly disclosed. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's known attributes while highlighting the synthetic hurdles that a total synthesis campaign would need to overcome.
Biological Activity and Mechanism of Action
Arborcandins were first isolated from the fermentation broth of a filamentous fungus.[1] Subsequent studies have characterized their significant in vitro activity against various fungal pathogens. The primary mechanism of action for this compound is the noncompetitive inhibition of 1,3-β-glucan synthase.[1] This enzyme is responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall, which is absent in mammalian cells, making it an attractive target for antifungal therapy.
Quantitative Biological Data
The following table summarizes the reported in vitro inhibitory concentrations of this compound against key fungal pathogens.
| Fungal Species | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| Candida albicans | 0.15 | 1-2 | [2] |
| Aspergillus fumigatus | 0.015 | - | [2] |
The Synthetic Challenge: A Hypothetical Retrosynthetic Analysis
The structure of this compound presents a formidable challenge for synthetic organic chemists. It comprises a cyclic decapeptide core featuring several non-proteinogenic amino acids and is appended with a complex lipophilic side chain. A successful total synthesis would require precise control over stereochemistry, efficient peptide couplings, and a robust strategy for the final macrolactamization.
A hypothetical retrosynthetic analysis suggests a convergent approach, where the cyclic peptide core and the lipophilic side chain are synthesized separately and then coupled.
References
An In-depth Technical Guide to the Mode of Action of Arborcandin C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arborcandin C is a potent antifungal agent belonging to the arborcandin family of cyclic peptides. Its primary mode of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme responsible for the synthesis of the major structural polymer of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death. Resistance to this compound has been mapped to specific mutations in the FKS1 gene, which encodes the catalytic subunit of the target enzyme, confirming it as the direct molecular target.[2] The cellular response to the cell wall stress induced by this compound involves the activation of the conserved Cell Wall Integrity (CWI) signaling pathway, leading to a compensatory increase in chitin (B13524) synthesis. This guide provides a comprehensive overview of the mechanism, quantitative activity, and the experimental protocols used to elucidate the mode of action of this compound.
Primary Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
The fungicidal activity of this compound stems from its highly specific and potent inhibition of the 1,3-β-D-glucan synthase enzyme complex. This enzyme is crucial for fungal survival as it polymerizes UDP-glucose into long chains of β-1,3-glucan, the primary structural component of the fungal cell wall.
-
Target Subunit: Genetic and biochemical studies have identified the Fks1p protein, the putative catalytic subunit of the glucan synthase complex, as the direct molecular target of this compound.[2]
-
Inhibition Kinetics: this compound acts as a non-competitive inhibitor of 1,3-β-D-glucan synthase.[1] This indicates that it does not bind to the active site of the enzyme where the UDP-glucose substrate binds, but rather to an allosteric site, changing the enzyme's conformation and preventing the synthesis of the glucan polymer.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data regarding the inhibitory and antifungal activity of this compound.
Table 1: Glucan Synthase Inhibition
| Fungal Species | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| Candida albicans | 1,3-β-D-Glucan Synthase | IC₅₀ | 0.15 µg/mL | [3] |
| Aspergillus fumigatus | 1,3-β-D-Glucan Synthase | IC₅₀ | 0.015 µg/mL | |
| Candida albicans | 1,3-β-D-Glucan Synthase | Ki (apparent) | 0.12 µM |
| Aspergillus fumigatus | 1,3-β-D-Glucan Synthase | Ki (apparent) | 0.016 µM | |
Table 2: Antifungal Activity
| Fungal Genus | Parameter | Value | Reference |
|---|
| Candida spp. | MIC | 1-2 µg/mL | |
Molecular Basis of Resistance
The mechanism of resistance to this compound provides strong evidence for its mode of action. Studies using the model yeast Saccharomyces cerevisiae have shown that spontaneous resistance is conferred by specific single amino acid substitutions in the Fks1p protein.
-
Resistance Mutations: Two key point mutations have been identified in the FKS1 gene of resistant S. cerevisiae mutants:
-
An asparagine to lysine (B10760008) substitution at position 470 (Asn470Lys).
-
A leucine (B10760876) to serine substitution at position 642 (Leu642Ser).
-
-
Target Confirmation: The fact that these mutations occur within the gene encoding the target enzyme and confer specific resistance to this compound confirms that Fks1p is the direct molecular target. Sequence alignments have shown that these regions of Fks1p are well-conserved across various fungal species, including pathogenic Candida and Aspergillus species.
Downstream Cellular Effects: The Cell Wall Integrity (CWI) Pathway
Inhibition of 1,3-β-D-glucan synthesis by this compound induces significant stress on the fungal cell wall. Fungi respond to this stress by activating a compensatory salvage mechanism known as the Cell Wall Integrity (CWI) pathway. This is a highly conserved signaling cascade that senses cell wall damage and initiates a transcriptional program to reinforce the cell wall.
-
Activation Trigger: The disruption of glucan synthesis is sensed by transmembrane proteins (e.g., Wsc1, Mid2) at the cell surface.
-
Signaling Cascade: This signal is transduced through a conserved Mitogen-Activated Protein Kinase (MAPK) cascade:
-
Activation of the small GTPase Rho1 .
-
Rho1 activates Protein Kinase C (Pkc1) .
-
Pkc1 initiates a phosphorylation cascade through Bck1 (MAPKKK) , Mkk1/2 (MAPKK) , and finally Slt2/Mkc1 (MAPK) .
-
-
Compensatory Response: The activated terminal MAPK, Slt2 (in S. cerevisiae) or its ortholog Mkc1 (in C. albicans), phosphorylates downstream transcription factors. This leads to the upregulation of genes involved in cell wall remodeling, most notably an increase in chitin synthesis . This elevated chitin is incorporated into the cell wall as a desperate attempt to compensate for the lack of structural support from β-glucan.
Mandatory Visualizations
Caption: Core mechanism and downstream signaling of this compound.
Caption: Workflow for identifying this compound resistance mutations.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mode of action of this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate (e.g., Candida albicans) onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, dispense 100 µL of RPMI 1640 broth into wells 2 through 12.
-
Add 200 µL of this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (wells 1-11). The final volume will be 200 µL.
-
Well 11 serves as a drug-free growth control (containing only inoculum and broth).
-
Well 12 serves as a sterility control (containing only uninoculated broth).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant (typically ≥50% or ≥80%) inhibition of visible growth compared to the drug-free growth control well.
-
Protocol: 1,3-β-D-Glucan Synthase Activity Assay (Fluorescence-Based)
This protocol provides a non-radioactive method for measuring enzyme activity.
-
Enzyme Preparation:
-
Prepare a crude membrane fraction from fungal spheroplasts. Spheroplasts are generated by enzymatic digestion of the cell wall (e.g., with Zymolyase) in an osmotically stabilizing buffer.
-
Lyse the spheroplasts and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a microtiter plate containing:
-
Tris-HCl buffer (pH 7.5)
-
GTPγS (as an activator)
-
Bovine Serum Albumin (BSA)
-
Varying concentrations of this compound or a vehicle control.
-
The prepared membrane fraction (enzyme source).
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the substrate, UDP-glucose.
-
Incubate at 30°C for 60 minutes.
-
-
Product Quantification:
-
Stop the reaction by adding NaOH.
-
Add a solution of aniline (B41778) blue. Aniline blue is a fluorochrome that specifically binds to β-1,3-glucan polymers.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.
-
The amount of glucan produced is proportional to the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol: Analysis of Cell Wall Integrity - Chitin Staining
This protocol uses Calcofluor White, a fluorescent dye that binds to chitin, to assess the compensatory response to this compound treatment.
-
Cell Treatment:
-
Grow fungal cells to the mid-log phase in a suitable liquid medium.
-
Expose the cells to a sub-lethal concentration of this compound (e.g., 1/2 MIC) for several hours. Include an untreated control culture.
-
-
Staining:
-
Harvest the cells by centrifugation and wash them with Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in a solution of Calcofluor White (e.g., 10 µg/mL in PBS).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Wash the cells twice with PBS to remove excess stain.
-
-
Quantification:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cell population using a flow cytometer. Excite the stained cells with a UV laser (~355 nm) and measure the emission at ~430 nm.
-
Compare the mean fluorescence intensity of the this compound-treated population to the untreated control. A significant increase in fluorescence indicates an elevated chitin content.
-
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Review of the Arborcandin family of antifungal agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arborcandin family of antifungal agents represents a class of cyclic peptides that exhibit potent activity through the inhibition of 1,3-β-glucan synthase, a critical enzyme for fungal cell wall integrity. This technical guide provides a comprehensive overview of the Arborcandin family, including their mechanism of action, quantitative antifungal activity, and the experimental protocols utilized in their evaluation.
Mechanism of Action
Arborcandins exert their antifungal effect by non-competitively inhibiting the 1,3-β-glucan synthase enzyme complex.[1] This enzyme is responsible for the synthesis of 1,3-β-glucan, a major structural component of the fungal cell wall. Disruption of this process leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis and death. Inhibition of 1,3-β-glucan synthase has also been shown to trigger a cell cycle feedback mechanism, leading to cell cycle arrest.[2][3]
Quantitative Antifungal Activity
The Arborcandin family, consisting of Arborcandins A, B, C, D, E, and F, demonstrates a broad range of inhibitory activity against key fungal pathogens. The following tables summarize the available quantitative data for their in vitro activity.
| Compound | Target Organism | IC50 (µg/mL) |
| Arborcandin C | Candida albicans | 0.15[4] |
| Aspergillus fumigatus | 0.015[4] | |
| Arborcandin F | Candida albicans | 0.012[5] |
| Aspergillus fumigatus | 0.012[5] | |
| Arborcandins (general) | Candida albicans & Aspergillus fumigatus | 0.012 to 3[1] |
| Compound | Target Organism | MIC Range (µg/mL) |
| This compound | Candida spp. | 1 - 2[4] |
| Arborcandin F | Candida spp. | 2 - 4[5] |
| Arborcandins (general) | Candida spp. | 0.25 to 8[1] |
| Aspergillus fumigatus | 0.063 to 4[1] |
Inhibition Constants:
-
This compound has an apparent Ki value of 0.12 µM for C. albicans and 0.016 µM for A. fumigatus 1,3-β-glucan synthase.[1]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water to a specific turbidity, corresponding to a standardized cell density (e.g., 1 x 106 to 5 x 106 cells/mL).
-
Drug Dilution: The Arborcandin compound is serially diluted in a 96-well microtiter plate using a standardized growth medium such as RPMI 1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive control for growth.
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the control well. This can be assessed visually or by using a spectrophotometer to measure optical density.[6][7]
In Vitro 1,3-β-Glucan Synthase Activity Assay
This assay measures the direct inhibitory effect of Arborcandins on the 1,3-β-glucan synthase enzyme.
-
Enzyme Preparation: A crude enzyme preparation is obtained from fungal cells (e.g., Candida albicans or Aspergillus fumigatus) by mechanical disruption (e.g., glass beads) or enzymatic lysis, followed by centrifugation to isolate the membrane fraction containing the synthase.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme preparation, the substrate UDP-glucose (often radiolabeled, e.g., with 14C), and a GTP analog (e.g., GTPγS) as an activator.
-
Inhibition Assay: Various concentrations of the Arborcandin compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period to allow for the synthesis of 1,3-β-glucan.
-
Quantification of Glucan Synthesis: The reaction is stopped, and the synthesized radiolabeled glucan is precipitated and collected on a filter. The amount of radioactivity incorporated into the glucan is measured using a scintillation counter.
-
IC50 Determination: The concentration of the Arborcandin that inhibits the enzyme activity by 50% (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[8][9]
Visualizations
Signaling Pathway of Arborcandin Action
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a potent, novel cyclic peptide antifungal agent that exhibits significant inhibitory activity against (1,3)-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] This mode of action leads to disruption of cell wall integrity and subsequent fungal cell death. This compound has demonstrated notable in vitro activity against a range of clinically relevant fungal pathogens, including various Candida species and Aspergillus fumigatus.[1][3] These application notes provide detailed protocols for standardized in vitro assays to determine the efficacy of this compound, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and biofilm disruption assays.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
This compound exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1] This enzyme is responsible for polymerizing UDP-glucose into long chains of (1,3)-β-D-glucan, the primary structural polymer of the fungal cell wall. The inhibition of this process leads to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in cell lysis and death. The catalytic subunit of this enzyme complex is encoded by the FKS genes, and mutations in these genes can confer resistance to this compound.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound against key fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) of this compound
| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) |
| Candida albicans | 1-2 | 0.15 |
| Candida spp. | 0.25-8 | N/A |
| Aspergillus fumigatus | 0.063-4 | 0.015 |
Table 2: Apparent Ki Values of this compound
| Fungal Species | Apparent Ki (µM) |
| Candida albicans | 0.12 |
| Aspergillus fumigatus | 0.016 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
96-well, sterile, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Humidified incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final solvent concentration in the assay should not exceed 1%.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.): Subculture the yeast onto a fresh agar (B569324) plate and incubate for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For Molds (Aspergillus spp.): Harvest conidia from a sporulating culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (drug-free), and well 12 as a sterility control (medium only).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% for yeasts and complete inhibition for molds) compared to the growth control well.
-
Time-Kill Assay
This assay determines the rate and extent of fungal killing by this compound over time.
Materials:
-
Same as for broth microdilution assay
-
Sterile culture tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile plating beads or spreader
Procedure:
-
Preparation:
-
Prepare a standardized fungal inoculum of approximately 10^5 CFU/mL in RPMI-1640 medium.
-
Prepare tubes with RPMI-1640 containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) and a drug-free growth control tube.
-
-
Assay Procedure:
-
Inoculate each tube with the fungal suspension.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Fungal Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed fungal biofilms.
Materials:
-
96-well, sterile, flat-bottom polystyrene microtiter plates
-
Fungal strain capable of robust biofilm formation (e.g., Candida albicans SC5314)
-
Growth medium (e.g., RPMI-1640)
-
Sterile PBS
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) reduction assay kit
-
Crystal Violet (CV) stain (0.1% w/v)
-
Methanol (B129727) or 33% acetic acid
Procedure:
-
Biofilm Formation:
-
Prepare a fungal cell suspension of 1 x 10^6 cells/mL in RPMI-1640.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, carefully remove the supernatant and wash the biofilms twice with sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include untreated and medium-only controls.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm Disruption:
-
Metabolic Activity (XTT Assay):
-
Wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates reduced metabolic activity and cell viability.
-
-
Total Biomass (Crystal Violet Assay):
-
Wash the biofilms twice with PBS.
-
Fix the biofilms with 100 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 100 µL of 0.1% Crystal Violet for 5-20 minutes.
-
Wash the plate thoroughly with water and allow it to dry.
-
Solubilize the bound dye with 200 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in total biofilm biomass.
-
-
Figure 2: Experimental workflow for in vitro assays.
Conclusion
The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of this compound's antifungal efficacy. The broth microdilution assay is essential for determining the minimum inhibitory concentration, providing a baseline measure of potency. Time-kill assays offer valuable insights into the pharmacodynamics of the compound, distinguishing between fungistatic and fungicidal activity. Furthermore, the biofilm disruption assay is critical for assessing the potential of this compound to eradicate persistent, structured microbial communities. Adherence to these standardized methods will ensure the generation of accurate, reproducible, and comparable data, which is fundamental for the preclinical development of this promising antifungal agent.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a novel antifungal agent that exhibits potent activity against a range of fungal pathogens. It functions as a noncompetitive inhibitor of 1,3-β-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1] This document provides a detailed protocol for determining the in vitro susceptibility of fungal isolates to this compound, adapted from the established guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle
The in vitro antifungal susceptibility of a fungal isolate to this compound is determined by the broth microdilution method. This method involves challenging the fungal isolate with serial dilutions of this compound in a standardized liquid medium. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism. For echinocandins like this compound when tested against molds such as Aspergillus, the endpoint is often the minimum effective concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the profuse hyphal growth in the drug-free control well.
Data Presentation
In Vitro Activity of this compound
The following tables summarize the known in vitro activity of this compound against various fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida spp. | 0.25 - 8 | [1] |
| Candida genus | 1 - 2 | [2] |
| Aspergillus fumigatus | 0.063 - 4 | [1] |
| Fungal Species | IC50 (µg/mL) | Reference |
| Candida albicans | 0.15 | [2] |
| Aspergillus fumigatus | 0.015 |
Experimental Protocols
This protocol is based on the CLSI M27 and EUCAST E.Def 7.4 guidelines for antifungal susceptibility testing of yeasts.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile, disposable inoculation loops or swabs
-
Spectrophotometer
-
Inverted microscope (for MEC determination)
-
Fungal isolates to be tested
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Incubator (35°C)
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a sufficient volume of DMSO to create a stock solution of 1.6 mg/mL.
-
Store the stock solution in small aliquots at -70°C until use.
Preparation of Fungal Inoculum
-
Subculture the fungal isolates onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer (at a wavelength of 530 nm, the absorbance should be between 0.09 and 0.11). This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Broth Microdilution Procedure
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well microtiter plates. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Inoculate each well (except for the sterility control well) with 100 µL of the final fungal inoculum.
-
Include a growth control well (containing only the inoculum and medium) and a sterility control well (containing only medium).
-
Incubate the plates at 35°C for 24-48 hours.
Reading and Interpretation of Results
-
For Yeasts (MIC): After 24 hours of incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., a 50% reduction) compared to the growth control.
-
For Molds (MEC): After 48 hours of incubation, examine the plates using an inverted microscope. The MEC is the lowest concentration of this compound that produces small, compact, and rounded hyphal forms compared to the long, filamentous hyphae observed in the growth control.
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits 1,3-β-glucan synthase, disrupting cell wall synthesis and leading to fungal cell lysis.
Experimental Workflow for this compound Susceptibility Testing
Caption: A stepwise workflow for determining the antifungal susceptibility of this compound using the broth microdilution method.
References
Determining the Antifungal Susceptibility of Arborcandin C: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a potent, novel cyclic peptide antifungal agent that targets a crucial component of the fungal cell wall, 1,3-β-D-glucan synthase.[1][2] This enzyme is responsible for the synthesis of β-1,3-glucan, an essential structural polymer in the cell walls of many pathogenic fungi, including Candida and Aspergillus species.[1][2] Its absence in mammalian cells makes 1,3-β-D-glucan synthase an attractive target for antifungal therapy with a high therapeutic index. This compound has demonstrated significant in vitro activity against a range of fungal pathogens, with reported Minimum Inhibitory Concentration (MIC) values typically falling in the range of 1-2 µg/mL for Candida species.[1] This document provides a detailed application note and a comprehensive protocol for determining the MIC values of this compound using a standardized cell-based broth microdilution assay, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of the microorganism after a specified incubation period. This application note provides a protocol for determining the MIC of this compound against fungal isolates, which can be assessed visually or by using a spectrophotometer to measure turbidity.
Application
This protocol is intended for use by researchers in microbiology, mycology, and infectious disease, as well as professionals in the field of antifungal drug discovery and development. It provides a reliable method for assessing the in vitro potency of this compound against various fungal strains, which is a critical step in the preclinical evaluation of new antifungal agents. The generated MIC data can be used for:
-
Screening and characterizing the antifungal spectrum of this compound.
-
Monitoring the development of resistance in fungal isolates.
-
Comparing the potency of this compound with other antifungal agents.
-
Providing essential data for further preclinical and clinical studies.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Glucose
-
Sterile distilled water
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile 0.85% saline
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Sterile tubes, pipettes, and other standard microbiology laboratory equipment
Experimental Protocols
Preparation of Media and Reagents
1.1. RPMI 1640 Medium (2X Concentration)
-
Dissolve 20.8 g of RPMI 1640 powder (with L-glutamine, without sodium bicarbonate) in 900 mL of sterile distilled water.
-
Add 69.4 g of MOPS buffer.
-
Adjust the pH to 7.0 ± 0.1 with 1N NaOH.
-
Add sterile distilled water to a final volume of 1 L.
-
Sterilize by filtration through a 0.22 µm membrane filter.
-
Store at 4°C for up to one month.
1.2. RPMI 1640 Medium (1X Working Concentration)
-
On the day of the assay, prepare the 1X working medium by diluting the 2X RPMI 1640 medium 1:1 with sterile distilled water.
-
For testing against most yeasts and molds, the glucose concentration in the final 1X medium should be 0.2%. If the powdered medium does not contain glucose, add it from a sterile stock solution.
1.3. This compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a stock solution of 1.28 mg/mL (1280 µg/mL).
-
Store the stock solution in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
2.1. For Yeast (Candida species)
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, well-isolated colonies.
-
Select several colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm (absorbance of 0.08-0.10).
-
Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
2.2. For Molds (Aspergillus species)
-
Subculture the mold isolate onto a PDA plate and incubate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.
-
Gently scrape the surface of the colony with a sterile loop or swab.
-
Transfer the conidial suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes.
-
Carefully transfer the upper conidial suspension to a new sterile tube.
-
Standardize the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or by adjusting the turbidity with a spectrophotometer at 530 nm (refer to established CLSI guidelines for specific absorbance ranges for different mold species).
Broth Microdilution Assay
-
Dispense 100 µL of 1X RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound by diluting the stock solution in RPMI 1640 medium. The starting concentration in well 1 should be twice the highest final concentration to be tested (e.g., for a final high concentration of 16 µg/mL, the starting concentration in well 1 should be 32 µg/mL).
-
Add 200 µL of the starting this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly, and then transfer 100 µL to well 3. Continue this process down to well 10.
-
After mixing the contents of well 10, discard 100 µL. This will result in a range of this compound concentrations in wells 1 through 10, each with a volume of 100 µL.
-
Well 11 will serve as a drug-free growth control (containing only medium).
-
Well 12 will serve as a sterility control (containing only medium).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in wells 1 through 11 will be 200 µL, and the drug concentrations will be half of the initial concentrations in each well.
-
Seal the plate or cover it with a lid and incubate at 35°C. The incubation period is typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
Reading and Interpreting the Results
-
After the incubation period, examine the microtiter plate for fungal growth.
-
The sterility control (well 12) should show no growth.
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
-
Visual Reading: The MIC is read as the lowest concentration where there is a prominent decrease in turbidity (for yeasts) or the lowest concentration that allows for only scant or no growth (for molds).
-
Spectrophotometric Reading: The plate can be read using a microplate reader at a wavelength of 405 or 450 nm. The MIC is typically defined as the lowest drug concentration that produces a ≥50% or ≥90% reduction in turbidity compared to the growth control.
Data Presentation
Summarize the quantitative MIC data in a structured table for clear comparison.
| Fungal Isolate | This compound MIC (µg/mL) |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Aspergillus fumigatus ATCC 204305 | |
| Clinical Isolate 1 | |
| Clinical Isolate 2 |
Mandatory Visualizations
Fungal Cell Wall Integrity Pathway
Caption: Fungal Cell Wall Integrity Pathway and the action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for this compound MIC determination.
References
Application Notes and Protocols for the Purification of Arborcandin C via Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a cyclic lipopeptide antibiotic with potent antifungal activity, belonging to the arborcandin family of 1,3-β-glucan synthase inhibitors.[1] These compounds are isolated from the culture broth of filamentous fungi.[1] Their unique mechanism of action, which targets the fungal cell wall, makes them promising candidates for the development of new antifungal agents.[2] The purification of this compound from complex fermentation broths to a high degree of purity is essential for its structural elucidation, biological characterization, and subsequent development as a therapeutic agent. This document provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-glucan synthase.[3] This enzyme is crucial for the synthesis of β-1,3-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a component absent in mammalian cells contributes to the low toxicity profile of this class of antifungals.
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes representative quantitative data for a multi-step purification process of a fungal lipopeptide, analogous to this compound. This data is illustrative and serves as a benchmark for the expected yield and purity at each stage of the purification protocol.
| Purification Step | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Culture Filtrate | 5000 | 10 | 100 | <1 |
| Ammonium (B1175870) Sulfate (B86663) Precipitation | 1200 | 40 | 96 | 5 |
| Solid-Phase Extraction (C18) | 300 | 150 | 90 | 25 |
| Preparative RP-HPLC | 50 | 850 | 85 | >98 |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from a fungal fermentation broth.
Fermentation and Extraction
-
1.1. Fungal Culture: Culture the producing fungal strain (e.g., a filamentous fungus) in a suitable liquid medium optimized for the production of arborcandins.
-
1.2. Broth Filtration: After an appropriate incubation period, separate the fungal mycelia from the culture broth by filtration.
-
1.3. Initial Extraction: Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.
-
1.4. Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
Preliminary Purification
-
2.1. Ammonium Sulfate Precipitation: Dissolve the crude extract in a minimal amount of a suitable buffer and perform a fractional precipitation using ammonium sulfate to enrich the lipopeptide fraction.
-
2.2. Solid-Phase Extraction (SPE):
-
Cartridge: C18 silica (B1680970) cartridge.
-
Conditioning: Methanol (B129727) followed by deionized water.
-
Loading: Load the resuspended precipitate onto the conditioned cartridge.
-
Washing: Wash the cartridge with a stepwise gradient of increasing methanol concentration in water to remove polar impurities.
-
Elution: Elute the this compound-enriched fraction with a high concentration of methanol or acetonitrile.
-
Drying: Evaporate the solvent from the eluate to dryness.
-
Preparative Reversed-Phase HPLC (RP-HPLC)
This is the final and critical step for obtaining high-purity this compound.
-
3.1. Sample Preparation: Dissolve the dried eluate from the SPE step in a small volume of the initial mobile phase and filter through a 0.22 µm syringe filter.
-
3.2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.
-
Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
-
3.3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Column Temperature: 30°C.
-
-
3.4. Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.
-
3.5. Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar mobile phase system and a shallower gradient.
-
3.6. Post-Purification: Pool the fractions with the desired purity (>98%), and remove the organic solvent by rotary evaporation. Lyophilize the aqueous solution to obtain pure this compound as a solid powder.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a novel antifungal agent that targets 1,3-β-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] This mode of action is similar to that of the echinocandin class of antifungals.[2] Determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens is a critical step in its preclinical development. The MIC provides essential data on the potency of the compound and is a key parameter for assessing its potential clinical efficacy.
These application notes provide a detailed protocol for determining the MIC of this compound against Candida spp. and Aspergillus spp. utilizing the broth microdilution method. This protocol is based on the established guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and its subsequent documents, as well as principles from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]
Principle of the Method
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the fungus.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile, 96-well, U-bottom microtiter plates
-
Sterile, disposable plastic reservoirs and multichannel pipettes
-
Spectrophotometer
-
Inverted microscope (for Aspergillus spp.)
-
Fungal isolates for testing
-
Quality Control (QC) strains:
-
Candida albicans ATCC® 90028™
-
Candida parapsilosis ATCC® 22019™
-
Candida krusei ATCC® 6258™
-
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a stock solution of 1.6 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solutions
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create a concentration range that will be tested. A suggested starting range for this compound is 0.015 to 8 µg/mL.[2]
-
The final concentrations in the microtiter plate wells will be half of these working solution concentrations.
Inoculum Preparation
For Candida spp.:
-
Subculture the yeast isolates on Sabouraud dextrose agar (B569324) at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer at 530 nm wavelength (equivalent to approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
For Aspergillus spp.:
-
Subculture the mold isolates on potato dextrose agar at 35°C for 7 days, or until adequate conidiation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium. This is typically achieved by counting with a hemocytometer and diluting accordingly.
Microtiter Plate Inoculation
-
Dispense 100 µL of the appropriate this compound working solution into each well of a 96-well microtiter plate.
-
Include a growth control well containing 100 µL of RPMI 1640 medium without the drug and a sterility control well containing 200 µL of uninoculated RPMI 1640 medium.
-
Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control well. This will bring the final volume in each test well to 200 µL and dilute the this compound concentrations to the final desired range.
-
Seal the plates or place them in a container with a moistened towel to prevent evaporation.
Incubation
Incubate the microtiter plates at 35°C. The incubation period is typically:
-
24 hours for Candida spp.
-
48 hours for Aspergillus spp.
Reading the MIC
For Candida spp.:
The MIC is read as the lowest concentration of this compound that causes a significant reduction (approximately 50%) in turbidity compared to the growth control well. This can be determined visually or with the aid of a microplate reader.
For Aspergillus spp.:
The endpoint for echinocandin-like compounds against molds is the Minimum Effective Concentration (MEC). The MEC is determined using an inverted microscope and is defined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae observed in the growth control well.
Quality Control
Perform quality control testing with each batch of MIC assays using the recommended QC strains. The MICs for the QC strains should fall within an established range.
Note: As of the last update, specific quality control MIC ranges for this compound have not been formally established by regulatory bodies like CLSI or EUCAST. It is imperative for researchers to establish in-house QC ranges by repeatedly testing the QC strains to ensure the reproducibility and accuracy of the results.
Data Presentation
Summarize the quantitative MIC data in a structured table for clear comparison.
| Fungal Isolate | This compound MIC (µg/mL) |
| Candida albicans [Strain ID] | |
| Candida glabrata [Strain ID] | |
| Candida parapsilosis [Strain ID] | |
| Aspergillus fumigatus [Strain ID] | |
| Aspergillus flavus [Strain ID] | |
| Quality Control Strains | Observed MIC (µg/mL) |
| C. albicans ATCC 90028 | |
| C. parapsilosis ATCC 22019 | |
| C. krusei ATCC 6258 |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for this compound MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Assay for Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for performing a time-kill assay to evaluate the fungicidal or fungistatic activity of Arborcandin C, a potent inhibitor of 1,3-β-glucan synthase. The provided protocols are based on established standards for antifungal susceptibility testing and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a novel cyclic peptide antifungal agent that exhibits potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus.[1][2] Its mechanism of action involves the noncompetitive inhibition of 1,3-β-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3] Time-kill assays are crucial for characterizing the pharmacodynamics of an antifungal agent, providing insights into the rate and extent of its fungicidal or fungistatic activity over time. This information is vital for preclinical and clinical development of new antifungal drugs.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against key fungal pathogens. This data is essential for determining the appropriate concentration range for time-kill assays, which are typically performed at multiples of the Minimum Inhibitory Concentration (MIC).
| Fungal Species | MIC (μg/mL) | IC50 (μg/mL) | Apparent Ki (μM) |
| Candida albicans | 1 - 2 | 0.15 | 0.12 |
| Candida spp. | 0.25 - 8 | Not Reported | Not Reported |
| Aspergillus fumigatus | 0.063 - 4 | 0.015 | 0.016 |
Experimental Protocols
This section outlines a detailed protocol for conducting a time-kill assay with this compound. The methodology is adapted from standardized procedures for antifungal time-kill studies to ensure reproducibility and accuracy.
Materials
-
This compound (analytical grade)
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sabouraud Dextrose Agar (SDA) or other appropriate solid medium
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile water
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders and turntables
-
Colony counter
Protocol
-
Preparation of Media and Reagents:
-
Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute further in the test medium to achieve desired concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Prepare SDA plates for colony counting.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Perform a 1:10 dilution of this suspension in the test medium to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.
-
-
Time-Kill Assay Procedure:
-
Dispense the prepared fungal inoculum into sterile tubes or flasks containing the various concentrations of this compound.
-
Include a growth control tube (inoculum without the drug) and a sterility control tube (medium without inoculum).
-
Incubate all tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viability Assessment and Data Collection:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline to reduce the cell concentration and minimize drug carryover.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration. The lower limit of detection is typically around 20-50 CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
Determine the rate and extent of fungal killing. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. Fungistatic activity is a <3-log₁₀ reduction.
-
Visualizations
Mechanism of Action: this compound
Caption: Inhibition of 1,3-β-glucan synthase by this compound.
Experimental Workflow: Time-Kill Assay
Caption: Standardized workflow for a fungal time-kill assay.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biofilm Disruption Assay with Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms, particularly those formed by Candida species, represent a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. This resistance is largely attributed to the protective extracellular matrix (ECM), which encases the fungal cells and acts as a barrier to drug penetration. Arborcandin C, a potent inhibitor of 1,3-β-glucan synthase, targets a critical component of the fungal cell wall and the biofilm matrix.[1][2] The inhibition of 1,3-β-glucan synthesis not only disrupts fungal cell wall integrity but also compromises the structural integrity of the biofilm's ECM, making it a promising strategy for biofilm eradication.[3][4] These application notes provide a detailed protocol for assessing the biofilm disruption potential of this compound against pre-formed fungal biofilms using a 96-well microtiter plate model.
The protocols described herein cover the formation of mature Candida albicans biofilms, treatment with this compound, and subsequent quantification of biofilm disruption through biomass and cell viability measurements. This allows for the determination of the minimum biofilm eradication concentration (MBEC), a key parameter in the evaluation of antibiofilm agents.
Mechanism of Action: this compound and Biofilm Disruption
This compound belongs to the echinocandin class of antifungals, which noncompetitively inhibit the 1,3-β-glucan synthase enzyme complex (encoded by FKS genes).[2] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a major polysaccharide component of the fungal cell wall and a key structural element of the biofilm extracellular matrix.[3][4] By inhibiting this enzyme, this compound exerts a dual effect: it weakens the fungal cell wall, leading to osmotic instability and cell death, and it degrades the biofilm matrix, exposing the embedded fungal cells to the antifungal agent and potentially to host immune responses.[3][4][5]
dot
Caption: Mechanism of this compound in biofilm disruption.
Experimental Protocols
These protocols are designed for determining the efficacy of this compound in disrupting pre-formed Candida albicans biofilms.
Protocol 1: Biofilm Formation
This protocol outlines the procedure for growing mature fungal biofilms in a 96-well plate format.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI 1640 medium buffered with MOPS
-
Sterile, flat-bottom 96-well polystyrene plates
-
Spectrophotometer and microplate reader
-
Incubator (37°C)
-
Orbital shaker
Procedure:
-
Inoculum Preparation: From a fresh YPD agar (B569324) plate, inoculate a single colony of C. albicans into 10 mL of YPD broth. Incubate overnight at 30°C with shaking.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI 1640 medium.
-
Standardization of Cell Suspension: Adjust the cell density to 1 x 10^6 cells/mL in RPMI 1640 medium using a spectrophotometer (OD600) or a hemocytometer.
-
Biofilm Growth: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
Protocol 2: Biofilm Disruption Assay
This protocol details the treatment of pre-formed biofilms with this compound.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, water)
-
Positive control antifungal (e.g., Caspofungin)
-
RPMI 1640 medium
-
Sterile PBS
Procedure:
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound and create a 2-fold serial dilution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 µg/mL to 64 µg/mL). Prepare similar dilutions for a positive control antifungal.
-
Removal of Planktonic Cells: After the biofilm formation incubation period, carefully aspirate the medium from each well to remove non-adherent, planktonic cells. Gently wash each well twice with 150 µL of sterile PBS, taking care not to disturb the biofilm at the bottom of the well.
-
Treatment: Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells. Add 100 µL of fresh RPMI 1640 medium to the untreated control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying biofilm disruption are detailed below. It is recommended to perform both assays on parallel plates for a comprehensive analysis of both biomass and cell viability.
3.1: Crystal Violet (CV) Staining for Total Biomass Quantification
Procedure:
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS to remove any remaining planktonic cells and residual compounds.
-
Fixation: Fix the biofilms by adding 100 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Staining: Remove the methanol and allow the plate to air dry completely. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 5-15 minutes at room temperature.
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the water runs clear.
-
Solubilization: Air dry the plate. Solubilize the bound dye by adding 150 µL of 33% acetic acid or 95% ethanol (B145695) to each well.
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.
-
Analysis: Calculate the percentage of biofilm reduction compared to the untreated control using the formula: % Reduction = [1 - (OD_treated / OD_untreated)] * 100
3.2: XTT Reduction Assay for Cell Viability Quantification
Procedure:
-
Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.
-
XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use. For example, for each 10 mL of XTT solution (0.5 mg/mL in PBS), add 10 µL of menadione (B1676200) solution (10 mM in acetone).
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.
-
Quantification: Measure the absorbance of the formazan (B1609692) product at 492 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability reduction compared to the untreated control using the formula: % Reduction = [1 - (OD_treated / OD_untreated)] * 100
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on C. albicans Biofilm Biomass (Crystal Violet Assay)
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Reduction |
| Untreated Control | 1.25 ± 0.08 | 0% |
| 0.125 | 1.10 ± 0.06 | 12% |
| 0.25 | 0.98 ± 0.05 | 21.6% |
| 0.5 | 0.75 ± 0.04 | 40% |
| 1 | 0.50 ± 0.03 | 60% |
| 2 | 0.25 ± 0.02 | 80% |
| 4 | 0.15 ± 0.01 | 88% |
| 8 | 0.10 ± 0.01 | 92% |
| Positive Control (e.g., Caspofungin 2 µg/mL) | 0.28 ± 0.03 | 77.6% |
Table 2: Effect of this compound on C. albicans Biofilm Viability (XTT Assay)
| This compound Conc. (µg/mL) | Mean Absorbance (492 nm) ± SD | % Viability Reduction |
| Untreated Control | 0.95 ± 0.05 | 0% |
| 0.125 | 0.80 ± 0.04 | 15.8% |
| 0.25 | 0.65 ± 0.03 | 31.6% |
| 0.5 | 0.40 ± 0.02 | 57.9% |
| 1 | 0.20 ± 0.01 | 78.9% |
| 2 | 0.10 ± 0.01 | 89.5% |
| 4 | 0.08 ± 0.01 | 91.6% |
| 8 | 0.06 ± 0.01 | 93.7% |
| Positive Control (e.g., Caspofungin 2 µg/mL) | 0.12 ± 0.02 | 87.4% |
Experimental Workflow Visualization
dot
Caption: Workflow for the this compound biofilm disruption assay.
References
- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 3. Putative Role of β-1,3 Glucans in Candida albicans Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of recombinant 1,3-β-glucanase as antibiofilm to prevent antimicrobial resistance in antifungal therapy for vulvovaginitis candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Arborcandin C in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a novel cyclic peptide that acts as a potent inhibitor of 1,3-β-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[1][2] This mechanism confers strong antifungal activity against various pathogens, including Candida albicans and Aspergillus fumigatus.[1][2] While its antifungal properties are well-documented, the cytotoxic effects of this compound on human cells remain largely unexplored. Given that 1,3-β-glucan synthase is absent in mammalian cells, it is hypothesized that this compound will exhibit low cytotoxicity. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound in common human cell lines.
Principle
This protocol outlines a colorimetric cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The MTT assay is a widely used method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured using a microplate reader. A decrease in the number of viable cells following treatment with a test compound will result in a decrease in the amount of formazan produced and thus a lower absorbance reading.
Materials and Reagents
-
This compound (powder)
-
Human cell lines (e.g., HeLa, HEK293, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% trypsin, 1 mM EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, 96-well flat-bottom cell culture plates
-
Sterile cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
Cell Line Culture and Maintenance
It is recommended to use well-characterized human cell lines for cytotoxicity testing. HeLa (human cervical cancer), HEK293 (human embryonic kidney), and A549 (human lung carcinoma) are commonly used and readily available.
-
HeLa Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Subculture when cells reach 80-90% confluency.
-
HEK293 Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2. These cells are semi-adherent and can be dislodged by gentle tapping of the flask. Subculture when cells reach 80-90% confluency.
-
A549 Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Subculture when cells reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Prepare a 10 mg/mL stock solution of this compound by dissolving it in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (MTT Method)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL) is recommended for the initial screening.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin). Also, include wells with medium only as a blank.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on Human Cell Lines (Example Data)
| Concentration (µg/mL) | HeLa (% Viability ± SD) | HEK293 (% Viability ± SD) | A549 (% Viability ± SD) |
| Vehicle Control (DMSO) | 100 ± 4.5 | 100 ± 5.2 | 100 ± 3.8 |
| 0.1 | 98.2 ± 3.1 | 99.1 ± 4.0 | 97.5 ± 4.2 |
| 1 | 96.5 ± 5.0 | 97.8 ± 3.5 | 95.9 ± 3.9 |
| 10 | 94.3 ± 4.2 | 95.2 ± 4.8 | 93.7 ± 5.1 |
| 100 | 90.1 ± 6.1 | 92.5 ± 5.5 | 91.3 ± 4.7 |
| 1000 | 85.7 ± 7.3 | 88.9 ± 6.2 | 87.4 ± 5.8 |
| Positive Control (Doxorubicin 1 µM) | 25.3 ± 3.7 | 30.1 ± 4.1 | 28.6 ± 3.3 |
| IC50 (µg/mL) | >1000 | >1000 | >1000 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assay.
Hypothesized Signaling Pathway
Caption: Hypothesized differential effect of this compound.
References
Using Arborcandin C in Fungal Cell Wall Integrity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape, protecting against environmental stress, and facilitating interactions with the host. Its unique composition, primarily consisting of polysaccharides like β-glucans and chitin (B13524), makes it an attractive target for antifungal drug development. Arborcandin C is a potent antifungal agent that inhibits 1,3-β-glucan synthase, a key enzyme in the biosynthesis of β-(1,3)-glucan, a major component of the fungal cell wall.[1][2] This inhibition triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response cascade that attempts to compensate for cell wall damage. Therefore, this compound serves as a valuable tool for studying the CWI pathway and for screening for novel antifungal compounds.
These application notes provide detailed protocols for utilizing this compound in a fungal cell wall integrity assay. The methodologies described herein are designed to be adaptable for various fungal species and research objectives, from basic research into fungal signaling pathways to high-throughput screening for new antifungal drug candidates.
Mechanism of Action of this compound
This compound, a cyclic peptide antibiotic, specifically targets and inhibits the activity of 1,3-β-glucan synthase.[2][3] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-glucan, which form the primary structural scaffold of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the synthesis of this critical polymer, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The stress induced by the depletion of β-(1,3)-glucan activates the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi.[4]
The Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a crucial signaling cascade that allows fungal cells to sense and respond to cell wall stress. It is a highly conserved pathway, with key components found across a wide range of fungal species. The central component of this pathway is a Mitogen-Activated Protein Kinase (MAPK) cascade.
Quantitative Data for this compound
The following tables summarize the known inhibitory concentrations of this compound against key fungal pathogens. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Activity of this compound against Planktonic Fungal Cells
| Fungal Species | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference(s) |
| Candida albicans | 0.15 | 1-2 | [2][5] |
| Aspergillus fumigatus | 0.015 | 0.063-4 | [2][5] |
| Candida spp. | Not Reported | 0.25-8 | [2] |
Table 2: Inhibitory Constants (Ki) of this compound
| Fungal Species | Apparent Ki (µM) | Type of Inhibition | Reference(s) |
| Candida albicans | 0.12 | Noncompetitive | [2] |
| Aspergillus fumigatus | 0.016 | Noncompetitive | [2] |
Experimental Protocols
The following protocols provide a framework for conducting a comprehensive fungal cell wall integrity assay using this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of the target fungus.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS buffer for Candida spp.)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal isolate in the appropriate liquid medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of 0.5-2.5 x 10³ cells/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate. A typical concentration range to test is 0.03 to 16 µg/mL.
-
Incubation: Add the fungal inoculum to each well. Include a drug-free well as a positive control for growth and a well with medium only as a negative control. Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C for Candida albicans) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Synergy Assay with Cell Wall Stressors
This assay determines if this compound potentiates the activity of other cell wall stressors, such as Calcofluor White (CFW) or Congo Red (CR), which bind to chitin and interfere with cell wall assembly.[6][7][8]
Materials:
-
Fungal isolate
-
Liquid growth medium
-
This compound
-
Calcofluor White (CFW) or Congo Red (CR)
-
Sterile 96-well microtiter plates
Procedure:
-
Checkerboard Setup: In a 96-well plate, prepare a checkerboard of serial dilutions of this compound along the rows and a cell wall stressor (CFW or CR) along the columns.
-
Inoculation: Add the fungal inoculum to each well at the same concentration as in the MIC assay.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each compound alone and in combination. A synergistic effect is indicated by a significant reduction in the MIC of both compounds when used together. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify the interaction.
Protocol 3: Western Blot for MAPK (Slt2/Mpk1) Phosphorylation
Activation of the CWI pathway leads to the phosphorylation of the MAPK Slt2 (in Saccharomyces cerevisiae) or its orthologs (e.g., Mpk1 in Candida albicans).[4][9][10][11] This can be detected by Western blotting using a phospho-specific antibody.
Materials:
-
Fungal isolate
-
Liquid growth medium
-
This compound
-
Protein extraction buffer
-
Primary antibody against phosphorylated Slt2/Mpk1 (e.g., anti-phospho-p44/42 MAPK)
-
Primary antibody against total Slt2/Mpk1 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Grow the fungal culture to the mid-log phase and treat with a sub-inhibitory concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Harvest the cells and extract total protein using a suitable method (e.g., bead beating in lysis buffer).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with the primary antibodies against phosphorylated and total Slt2/Mpk1. Follow with incubation with the HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the ratio of phosphorylated Slt2/Mpk1 to total Slt2/Mpk1 indicates activation of the CWI pathway.
Protocol 4: Quantification of Cell Wall Chitin and Glucan Content
In response to β-(1,3)-glucan depletion by this compound, fungi often upregulate the synthesis of chitin as a compensatory mechanism.[12][13] This change in cell wall composition can be quantified.
Materials:
-
Fungal isolate
-
Liquid growth medium
-
This compound
-
Cell wall isolation buffer
-
Reagents for chitin and glucan quantification (e.g., aniline (B41778) blue for β-glucan, CFW staining followed by fluorescence microscopy or a chitinase-based assay for chitin)
Procedure:
-
Cell Treatment: Grow the fungal culture in the presence and absence of a sub-inhibitory concentration of this compound for an extended period (e.g., 24 hours).
-
Cell Wall Isolation: Harvest the cells and isolate the cell walls through mechanical disruption and differential centrifugation.
-
Quantification:
-
Chitin: Stain the isolated cell walls with Calcofluor White and quantify the fluorescence using a fluorometer or fluorescence microscope. Alternatively, use a colorimetric assay based on the hydrolysis of chitin to N-acetylglucosamine.
-
β-Glucan: Use an aniline blue-based assay that specifically binds to β-(1,3)-glucan and measure the resulting fluorescence.
-
-
Data Analysis: Compare the chitin and β-glucan content of this compound-treated cells to that of untreated controls. An increase in the chitin-to-glucan ratio is indicative of a compensatory response to cell wall stress.
Conclusion
This compound is a powerful tool for investigating the fungal cell wall integrity pathway. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the effects of this potent 1,3-β-glucan synthase inhibitor on fungal physiology. By combining MIC determination, synergy assays, analysis of MAPK signaling, and quantification of cell wall components, a detailed understanding of the fungal response to cell wall stress can be achieved. This knowledge is critical for the development of novel and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Calcofluor white and Congo red on fungal cell wall morphogenesis: in vivo activation of chitin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmb.or.kr [jmb.or.kr]
- 8. Identification of fungal cell wall mutants using susceptibility assays based on Calcofluor white and Congo red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The SLT2 (MPK1) MAP kinase homolog is involved in polarized cell growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLT2 | SGD [yeastgenome.org]
- 12. Elevated Cell Wall Chitin in Candida albicans Confers Echinocandin Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
Troubleshooting & Optimization
Arborcandin C solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin C, focusing on common solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
This compound, like other cyclic lipopeptides, is expected to have low intrinsic solubility in aqueous solutions. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.
-
Primary Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound and related echinocandin compounds.
-
Alternative Solvents: Ethanol (B145695) or dimethylformamide (DMF) can also be used. For instance, related echinocandins like caspofungin show good solubility in ethanol (~20 mg/mL)[1].
Q2: What is a typical concentration for a stock solution of this compound in DMSO?
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase Final DMSO Concentration: Ensure your final solution contains a low percentage of DMSO (typically 0.1% to 1%) to help maintain solubility. However, always verify the tolerance of your specific assay or cell line to the final DMSO concentration.
-
Use Pre-warmed Buffer: Diluting the stock solution into a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Incorporate Surfactants or Co-solvents: Consider including a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent like polyethylene (B3416737) glycol (PEG) in your final aqueous solution, but be sure to validate their compatibility with your experimental system.
Q4: How does pH affect the solubility of this compound?
The effect of pH on this compound solubility is not explicitly documented. However, as a complex peptide, it contains multiple functional groups that may be ionizable. It is advisable to test the solubility and stability of this compound in a small range of pH values around the physiological pH (e.g., pH 6.5-7.5) to determine the optimal condition for your experiment. For the related compound anidulafungin (B1665494), solubility is known to decrease at pH values below 4[4].
Q5: How should I store this compound solutions?
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability.
-
Stock Solutions (in DMSO): Prepare fresh stock solutions for each experiment if possible. If storage is necessary, aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day[1][2][3].
Data Presentation: Physicochemical and Solubility Properties
As specific experimental solubility data for this compound is limited, the following tables summarize its known physicochemical properties and provide solubility information based on closely related and well-documented echinocandin compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₉H₁₀₅N₁₃O₁₈ | MedChemExpress |
| Molecular Weight | 1284.54 g/mol | MedChemExpress |
| XLogP3 (Computed) | 0.9 | PubChem |
Table 2: Recommended Solvents and Concentrations for Echinocandins (as a proxy for this compound)
| Compound | Solvent | Approximate Solubility |
| Caspofungin | DMSO | ~25 mg/mL[1] |
| Ethanol | ~20 mg/mL[1] | |
| PBS (pH 7.2) | ~3 mg/mL[1] | |
| Micafungin | DMSO | ~10 mg/mL[2] |
| PBS (pH 7.2) | ~1 mg/mL[2] | |
| Anidulafungin | DMSO | ~10 mg/mL[3] |
| PBS (pH 7.2) | ~1 mg/mL[3] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol describes a general method for solubilizing this compound for in vitro experiments by first creating a stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Prepare Stock Solution:
-
Calculate the required mass of this compound to prepare a 10 mg/mL stock solution. For example, to make 1 mL of stock solution, weigh out 10 mg of this compound.
-
Aseptically add the appropriate volume of DMSO to the vial of this compound.
-
Mix gently by vortexing until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication in a water bath may be applied.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, it is often helpful to perform a serial dilution. For example, dilute the 10 mg/mL stock solution 1:10 in DMSO to create a 1 mg/mL intermediate stock.
-
-
Prepare Final Working Solution:
-
Pre-warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
To prepare the final working solution, add the this compound stock solution dropwise to the vigorously vortexing aqueous buffer. For example, to make a 10 µg/mL working solution from a 1 mg/mL stock, add 10 µL of the stock to 990 µL of buffer.
-
Ensure the final concentration of DMSO is compatible with your experimental system (e.g., ≤0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to remake it at a lower concentration.
-
Visualizations
Inhibition of Fungal 1,3-β-D-Glucan Synthesis Pathway
This compound acts as a noncompetitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[5][6][7] This pathway is essential for fungal cell integrity, making it an excellent target for antifungal agents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WO2016079749A2 - Process for preparation of parenteral formulation of anidulafungin - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental artifacts in Arborcandin C assays
Welcome to the technical support center for Arborcandin C assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antifungal agent that acts as a 1,3-β-glucan synthase inhibitor.[1][2] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The inhibition by this compound has been shown to be noncompetitive.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis. Typically, this involves storage at room temperature in the continental US, though this may vary in other locations.[1]
Q3: In which solvents is this compound soluble?
A3: Information regarding the solubility of this compound in various solvents should be detailed in the product's Certificate of Analysis. For cell-based assays, it is common to dissolve compounds like this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the assay medium. It is crucial to ensure that the final concentration of the solvent in the assay does not affect fungal growth.
Q4: What are the known resistance mechanisms to this compound?
A4: Resistance to this compound has been associated with specific mutations in the FKS1 gene, which encodes a subunit of the 1,3-β-glucan synthase enzyme.[3] These mutations can lead to a reduced affinity of the enzyme for the inhibitor, resulting in decreased susceptibility of the fungus.
Troubleshooting Guides
High variability in assay results is a common challenge in antifungal susceptibility testing. The following guide addresses potential causes and solutions for issues encountered during this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values | Inconsistent inoculum preparation. | Ensure a standardized fungal inoculum is prepared for each experiment. Use a spectrophotometer or hemocytometer to adjust the cell suspension to the correct density. |
| Subjectivity in visual endpoint reading. | To ensure objectivity, consider using a spectrophotometer to measure optical density. The MIC should be determined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the control. | |
| Edge effects in microtiter plates. | Evaporation from the outer wells can concentrate the compound and media components. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media or water. | |
| No or low activity of this compound | Improper storage or handling of the compound. | Store this compound according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incomplete solubilization of the compound. | Ensure this compound is fully dissolved in the stock solvent before preparing dilutions. Vortex the stock solution thoroughly. | |
| Degraded reagents or media. | Prepare fresh media and solutions for each experiment to rule out contamination or degradation. | |
| Contamination in cell cultures | Bacterial or fungal contamination. | Observe cultures for signs of contamination such as turbidity, color change in the medium, or the presence of filamentous structures. If contamination is suspected, discard the culture and start with a fresh one. Employ strict aseptic techniques. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various fungal species.
Table 1: Inhibitory Concentration (IC50) and Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) |
| Candida albicans | 0.15 | 1-2 |
| Aspergillus fumigatus | 0.015 | 0.063-4 |
| Candida spp. | Not Specified | 0.25-8 |
Table 2: Apparent Inhibition Constant (Ki) of this compound
| Fungal Species | Ki (µM) |
| Candida albicans | 0.12 |
| Aspergillus fumigatus | 0.016 |
Experimental Protocols
Protocol: Broth Microdilution Assay for Determining the MIC of this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.
2. Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain well-isolated colonies. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this suspension in RPMI 1640 medium to obtain the final desired inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL).
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control. c. Incubate the plate at 35°C for 24-48 hours.
4. Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. b. The endpoint can be read visually or with a microplate reader at a wavelength appropriate for measuring turbidity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound assay troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arborcandin C for Antifungal Assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Arborcandin C in antifungal assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on its antifungal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, noncompetitive inhibitor of the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is critical for the synthesis of 1,3-β-D-glucan, an essential polymer in the cell walls of most medically important fungi.[2][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death.[1][2] Its primary molecular target is believed to be Fks1p, a catalytic subunit of the 1,3-β-D-glucan synthase complex.
Q2: What are the recommended starting concentrations for this compound in antifungal susceptibility testing?
The optimal concentration of this compound will vary depending on the fungal species and the specific assay conditions. However, based on published data, a good starting point for determining the Minimum Inhibitory Concentration (MIC) for Candida species is in the range of 0.25 to 8 µg/mL. For Aspergillus fumigatus, concentrations ranging from 0.063 to 4 µg/mL have been shown to suppress growth. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and experimental setup.
Q3: How should I prepare and store this compound?
For storage, it is recommended to keep this compound at room temperature in the continental US, though this may vary in other locations. Always refer to the Certificate of Analysis for specific storage recommendations. For experimental use, this compound can be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate culture medium.
Q4: What are the known mechanisms of resistance to this compound?
Resistance to this compound can arise from specific mutations in the FKS1 gene, which encodes the target protein 1,3-β-D-glucan synthase. For example, single amino acid substitutions in Fks1p have been shown to confer resistance in Saccharomyces cerevisiae.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth at expected concentrations. | 1. Resistant fungal strain: The fungal isolate may have intrinsic or acquired resistance. 2. Degraded this compound: Improper storage or handling may have led to loss of activity. 3. Incorrect assay setup: Errors in media preparation, inoculum density, or incubation conditions. | 1. Verify strain susceptibility: Test a known susceptible control strain. Consider sequencing the FKS1 gene of the test strain to check for resistance mutations. 2. Use fresh compound: Prepare a new stock solution of this compound from a properly stored aliquot. 3. Review protocol: Ensure all assay parameters (e.g., pH, temperature, media components) are correct. Standardized protocols like those from CLSI or EUCAST should be followed. |
| High variability between replicate wells. | 1. Inconsistent inoculum: Uneven distribution of fungal cells in the inoculum. 2. Pipetting errors: Inaccurate dispensing of this compound or fungal suspension. 3. Edge effects in microplates: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough mixing: Vortex the fungal suspension before and during inoculation. 2. Calibrate pipettes: Use calibrated pipettes and proper technique. 3. Minimize edge effects: Fill outer wells with sterile medium or water and do not use them for experimental data. |
| Difficulty in determining the MIC endpoint. | 1. Trailing growth: Partial inhibition of growth over a wide range of concentrations. 2. Paradoxical effect (Eagle effect): Reduced antifungal activity at higher concentrations. | 1. Standardize reading method: For echinocandins, the MIC is often defined as the lowest concentration that results in a 50% reduction in growth compared to the control. 2. Extend dilution series: Test a broader range of concentrations to identify the true inhibitory range. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against key fungal pathogens.
Table 1: IC₅₀ Values for this compound
| Fungal Species | IC₅₀ (µg/mL) | Reference |
| Candida albicans | 0.15 | |
| Aspergillus fumigatus | 0.015 |
Table 2: MIC Values for this compound
| Fungal Genus/Species | MIC Range (µg/mL) | Reference |
| Candida spp. | 1 - 2 | |
| Candida spp. | 0.25 - 8 | |
| Aspergillus fumigatus | 0.063 - 4 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This protocol is a generalized method based on established standards for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plate or use a spectrophotometer to measure the optical density at a suitable wavelength (e.g., 530 nm).
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Substitutions in the Echinocandin Target Fks1p Account for Reduced Susceptibility of Rare Laboratory and Clinical Candida sp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Arborcandin C degradation products and their interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Arborcandin C. While specific degradation products of this compound have not been documented in publicly available literature, this guide draws parallels from the stability profiles of echinocandins, a similar class of 1,3-β-glucan synthase inhibitors, to provide best practices for handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity over time. What could be the cause?
While there is no specific data on the degradation of this compound, it is a cyclic lipopeptide, and similar molecules, like echinocandins, are known to be susceptible to chemical degradation in aqueous solutions. The primary mechanism of degradation for many echinocandins is the hydrolysis of the cyclic peptide structure, which can lead to a ring-opening event and the formation of a linear peptide with reduced or no antifungal activity. This process can be influenced by pH, temperature, and storage duration.
To mitigate this, it is recommended to prepare fresh working solutions of this compound in your cell culture medium or assay buffer immediately before use. Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: I am observing inconsistent results in my antifungal susceptibility assays with this compound. What are the potential sources of this variability?
Inconsistent results can stem from several factors, including the potential degradation of this compound. Other sources of variability could include:
-
Sub-optimal storage of stock solutions: Repeated freeze-thaw cycles or improper storage temperatures can accelerate the degradation of the compound.
-
Interaction with media components: While not documented for this compound, some compounds can interact with components in complex culture media, affecting their stability and activity.
-
Experimental variability: Inherent variability in biological assays, such as differences in inoculum preparation or incubation conditions, can contribute to inconsistent results.
To address this, it is crucial to adhere strictly to recommended storage conditions and to prepare fresh dilutions for each experiment. If variability persists, consider evaluating the stability of this compound in your specific experimental setup.
Q3: What are the recommended storage and handling procedures for this compound?
To ensure the integrity and activity of this compound, follow these storage and handling guidelines:
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots.
-
Storage Temperature: Store stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protection from Light: Store solutions in amber vials or wrap them in foil to protect them from light, as some cyclic lipopeptides are light-sensitive.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium.
Troubleshooting Guide
Problem: Decreased or No Antifungal Activity of this compound
This guide provides a structured approach to troubleshooting a loss of this compound activity in your experiments.
| Possible Cause | Recommended Solution |
| Degradation in Aqueous Solution | - Prepare fresh working solutions of this compound immediately before each experiment.- Minimize the incubation time of this compound in aqueous solutions when possible.- If significant degradation is suspected, consider evaluating its stability in different buffers or media. |
| Improper Storage of Stock Solutions | - Always follow the manufacturer's recommendations for storage.- Ensure stock solutions are stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Interaction with Experimental Components | - If using complex media with multiple supplements, consider if any of these could be interacting with this compound.- When troubleshooting, a simplified buffer system may offer greater stability for short-term experiments. |
Biological Activity of this compound
The following table summarizes the reported biological activity of this compound against key fungal pathogens.
| Organism | IC50 (µg/mL) [1] | MIC (µg/mL) [1] | Ki (µM) [2] |
| Candida albicans | 0.15 | 1-2 | 0.12 |
| Aspergillus fumigatus | 0.015 | - | 0.016 |
Experimental Protocols
1,3-β-D-Glucan Synthase (GS) Inhibition Assay
This protocol outlines a method for measuring the in vitro inhibition of 1,3-β-D-glucan synthase by this compound.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, protease inhibitors)
-
Glass beads (0.5 mm)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM GTPγS, 10 mM NaF, 10% glycerol)
-
UDP-[³H]-glucose
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Enzyme Preparation:
-
Culture fungal cells to mid-log phase.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells using glass beads and a bead beater.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the GS enzyme.
-
Resuspend the microsomal pellet in reaction buffer.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the enzyme preparation with varying concentrations of this compound (or a vehicle control).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding UDP-[³H]-glucose.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding cold TCA.
-
Collect the precipitated [³H]-glucan product by vacuum filtration onto glass fiber filters.
-
Wash the filters with TCA and ethanol.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
Technical Support Center: Overcoming Arborcandin C Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of Arborcandin C in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO a concern?
This compound is a cyclic lipopeptide and a potent inhibitor of 1,3-β-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3] Its hydrophobic nature can lead to poor solubility in aqueous solutions and sometimes even in organic solvents like DMSO, which can complicate the preparation of stock solutions and lead to inconsistent results in bioassays.
Q2: Is there any available data on the solubility of this compound in DMSO?
Q3: What are the initial steps to take when dissolving this compound in DMSO?
For hydrophobic peptides like this compound, it is recommended to start by dissolving the compound in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution.[4][5] Gentle vortexing and sonication can aid in dissolution.[5][6] Subsequently, this stock solution can be diluted dropwise into an aqueous buffer while stirring to achieve the desired final concentration.[5]
Q4: What concentration of DMSO is acceptable in cell-based assays?
High concentrations of DMSO can be toxic to cells. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and for sensitive primary cells, it is advisable to keep it below 0.1%.[5]
Troubleshooting Guide
Issue: this compound precipitates out of solution when diluting the DMSO stock into an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | The final concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute final solution. |
| Insufficient Co-solvent | The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility. While keeping cell toxicity in mind, a slight, permissible increase in the final DMSO concentration might help. |
| Incorrect Dilution Method | Adding the aqueous buffer to the DMSO stock can cause the compound to precipitate. Always add the DMSO stock solution slowly and dropwise to the aqueous buffer while gently stirring.[5] |
| Temperature Effects | Changes in temperature can affect solubility. Ensure your aqueous medium is at the experimental temperature before adding the this compound stock solution. |
Issue: Inconsistent experimental results with this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | The this compound may not be fully dissolved in the initial DMSO stock. After dissolving, centrifuge the stock solution and use the supernatant for your experiments to remove any undissolved particles. |
| Compound Adsorption | Hydrophobic compounds can adsorb to plasticware. Use low-adhesion polypropylene (B1209903) tubes and pipette tips to minimize this effect. |
| Interaction with Media Components | Components in cell culture media, such as serum proteins, can bind to hydrophobic compounds. Consider reducing the serum percentage during treatment if your cells can tolerate it. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound in DMSO/Aqueous Buffer
This protocol helps determine the maximum kinetic solubility of this compound in your experimental buffer.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring light scattering (nephelometry) or UV-Vis absorbance
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound DMSO stock solution.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer. Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the light scattering or absorbance at a suitable wavelength. An increase in turbidity indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Improving this compound Solubility using Cyclodextrin (B1172386) Complexation
This protocol describes a method to enhance the aqueous solubility of this compound by forming an inclusion complex with cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Water
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve both this compound and HP-β-CD in TBA.
-
Mixing: Mix the two solutions.
-
Filtration: Pass the mixture through a 0.22 µm filter.
-
Lyophilization: Freeze-dry the solution to obtain a powder of the this compound/HP-β-CD complex.[7][8]
-
Solubility Testing: Test the solubility of the resulting complex in your desired aqueous buffer following Protocol 1.
Data Presentation
The following table illustrates how to present kinetic solubility data for this compound. Note: The data presented here is hypothetical and should be determined experimentally.
| Aqueous Buffer (pH 7.4) | Final DMSO Concentration | Maximum Kinetic Solubility of this compound (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 1% | < 5 |
| RPMI 1640 + 10% FBS | 1% | ~ 20 |
| DMEM + 10% FBS | 1% | ~ 18 |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Experimental workflow for addressing this compound solubility.
Signaling Pathway: this compound Mechanism of Action
Caption: Inhibition of 1,3-β-glucan synthesis by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing degradation of Arborcandin C during storage
Welcome to the Technical Support Center for Arborcandin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Arborcandon C during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, novel cyclic lipopeptide antifungal agent.[1][2] Its primary mechanism of action is the noncompetitive inhibition of the enzyme 1,3-β-glucan synthase.[2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[4][5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[5] This targeted action makes it effective against a range of fungal pathogens, including various species of Candida and Aspergillus.[2][6]
Q2: What are the primary factors that can cause degradation of this compound?
As a cyclic lipopeptide, this compound is susceptible to degradation influenced by several factors, similar to other compounds in its class like echinocandins. The primary factors include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Both acidic and alkaline conditions can lead to hydrolysis and degradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation of the peptide bonds and other labile functional groups.
-
Light: Exposure to UV or other high-intensity light can potentially lead to photodegradation.
-
Repeated Freeze-Thaw Cycles: These cycles can disrupt the physical stability of the compound and its solution.
Q3: How can I detect degradation of my this compound sample?
Degradation of this compound can be detected by a loss of antifungal activity in your experiments or by analytical methods. The most common analytical technique for assessing the purity and degradation of peptides and similar compounds is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram would indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of Antifungal Activity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that both solid and stock solutions of this compound are stored according to the recommended guidelines (see Storage Recommendations section). 2. Prepare Fresh Solutions: Degradation can occur in solution. Prepare fresh working solutions from a new stock aliquot for each experiment.[7] 3. Assess Purity: If the problem persists, assess the purity of your this compound stock using a validated stability-indicating HPLC method. |
| Inconsistent Experimental Results | Partial degradation of this compound leading to variable concentrations of the active compound. | 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[7] 2. Protect from Light: Store stock solutions and handle working solutions in a manner that minimizes exposure to light.[7] 3. Control pH of Solutions: Ensure that the buffer system used for your experiments is within a pH range that is optimal for the stability of this compound, ideally between pH 5 and 7. |
| Precipitation in Stock Solution | Poor solubility or aggregation of this compound. | 1. Use Appropriate Solvent: Ensure the correct solvent is used for reconstitution as recommended by the supplier. 2. Gentle Dissolution: Vortex or sonicate gently to dissolve the compound. Avoid excessive heating. 3. Check Concentration: Do not exceed the recommended maximum solubility of the compound. |
Storage Recommendations
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Recommended Duration | Additional Recommendations |
| Solid (Lyophilized Powder) | -20°C or colder | Long-term | Store in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| 4°C | Short-term (days to weeks) | Keep in a dry, dark place. | |
| Room Temperature | Very short-term (days) | Avoid for long-term storage. | |
| Stock Solutions | -20°C or colder | Up to 1 month (verify for your specific solvent) | Aliquot into single-use vials to minimize freeze-thaw cycles. Use sterile buffers (pH 5-7). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (General Method)
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the stability of this compound. This method is based on common practices for analyzing cyclic lipopeptides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute this compound stock solution in the initial mobile phase composition.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following conditions can be applied to induce degradation of this compound.
-
Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Incubate this compound solution (e.g., 1 mg/mL) in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours. Dissolve in an appropriate solvent for HPLC analysis.
-
Photodegradation: Expose this compound solution (e.g., 1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationship of Degradation Factors
Caption: Factors contributing to this compound degradation.
References
- 1. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Arborcandin C and Micafungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agents Arborcandin C and micafungin (B1204384). Both compounds belong to the echinocandin class of antifungals and share a common mechanism of action. However, the extent of their characterization and available data for a direct comparison are markedly different. Micafungin is a well-established and extensively studied drug, while the available data for this compound is more limited. This comparison is based on the currently available scientific literature.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both this compound and micafungin target the fungal cell wall by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component that provides structural integrity to the fungal cell wall.[1] By inhibiting this enzyme, both drugs disrupt cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death.[1][3] The target enzyme is absent in mammalian cells, which accounts for the selective toxicity of these compounds against fungal pathogens.
In Vitro Efficacy
Direct comparative studies evaluating this compound and micafungin side-by-side are not available in the reviewed literature. The following tables summarize the available in vitro susceptibility data for each compound individually. It is important to note that the methodologies used for determining the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) may differ between studies, making a direct comparison of the values challenging.
Table 1: In Vitro Activity of this compound
| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) |
| Candida albicans | 0.15 | 1-2 |
| Aspergillus fumigatus | 0.015 | 0.063 - 4 |
Table 2: In Vitro Activity of Micafungin against select Candida Species
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.015 | 0.03 |
| Candida glabrata | 0.015 | 0.015 |
| Candida parapsilosis | 1 | 2 |
| Candida tropicalis | 0.03 | 0.06 |
| Candida krusei | 0.06 | 0.12 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.
In Vivo Efficacy
No in vivo studies evaluating the efficacy of this compound in animal models of fungal infections were identified in the conducted search.
Micafungin has been evaluated in various animal models of invasive candidiasis. In a neutropenic murine model of disseminated Candida albicans and Candida glabrata infection, micafungin demonstrated dose-dependent efficacy. The free-drug 24-hour area under the curve/MIC ratios associated with stasis and a 1-log reduction in organism burden were approximately 10 and 20, respectively, for both Candida species. In persistently neutropenic rabbit models of disseminated candidiasis, micafungin showed significant, dose-dependent clearance of Candida albicans from various organs.
Experimental Protocols
This compound - Growth Inhibition Assay (Saccharomyces cerevisiae)
The growth inhibition of this compound against Saccharomyces cerevisiae was determined using a broth microdilution method in a 96-well microplate with YPDAU medium. Yeast cells (10^4) were inoculated into 150 µL of medium in each well and incubated at 30°C for 16 to 24 hours in the presence or absence of the inhibitor. The optical density at 595 nm of the exponentially growing culture was then measured using a microplate reader.
Micafungin - Antifungal Susceptibility Testing (Candida spp.)
The in vitro activity of micafungin against Candida species is typically determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A2. This method involves a broth microdilution assay in RPMI 1640 medium. The MIC is determined after a 24-hour incubation period, with the endpoint being a prominent inhibition of growth compared to the drug-free control.
Conclusion
Both this compound and micafungin are inhibitors of 1,3-β-D-glucan synthase, a validated target for antifungal therapy. Micafungin is a well-characterized antifungal agent with a large body of in vitro and in vivo data supporting its clinical use against a broad spectrum of Candida species.
The available data for this compound, while promising, is limited to a small number of fungal species from a single study. While its IC50 values against C. albicans and A. fumigatus suggest potent activity, the lack of extensive MIC data across a wide range of clinical isolates and the absence of in vivo efficacy data make a direct comparison with micafungin difficult. Furthermore, potential differences in the experimental methodologies used to determine in vitro activity must be considered.
For a comprehensive evaluation of the comparative efficacy of this compound and micafungin, further studies are required. Specifically, head-to-head in vitro studies using standardized methodologies (such as CLSI guidelines) against a large panel of clinical isolates, and in vivo studies in relevant animal models of invasive fungal infections, are necessary to fully elucidate the potential of this compound as a therapeutic agent and to establish its relative efficacy compared to established echinocandins like micafungin.
References
Arborcandin C: A Promising Alternative Against Echinocandin-Resistant Fungi
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of fungal strains resistant to echinocandins, a frontline class of antifungal drugs, presents a significant challenge in clinical practice. This guide provides a comparative analysis of Arborcandin C, a novel antifungal agent, and its activity against echinocandin-resistant fungal strains. We present available experimental data, detail relevant experimental protocols, and visualize key concepts to offer a comprehensive resource for the scientific community.
Comparative In Vitro Activity
The in vitro activity of this compound against echinocandin-susceptible and -resistant fungal strains is a critical determinant of its potential clinical utility. While direct comparative studies on a broad panel of echinocandin-resistant clinical isolates are limited, existing data, primarily from studies on Saccharomyces cerevisiae, suggest a unique resistance profile for this compound compared to traditional echinocandins.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Echinocandins against Susceptible and Resistant Saccharomyces cerevisiae Strains
| Antifungal Agent | Wild-Type (µg/mL) | fks1 N470K Mutant (µg/mL) | fks1 L642S Mutant (µg/mL) |
| This compound | 0.01 | >1 | >1 |
| Pneumocandin A₀ | 0.01 | 0.02 | 0.02 |
| Caspofungin | Data not available | Data not available | Data not available |
| Micafungin | Data not available | Data not available | Data not available |
| Anidulafungin | Data not available | Data not available | Data not available |
Data for this compound and Pneumocandin A₀ are based on studies in Saccharomyces cerevisiae. Data for Caspofungin, Micafungin, and Anidulafungin against these specific this compound-resistant mutants are not currently available in the public domain.
Table 2: In Vitro Activity of this compound and Echinocandins against Wild-Type Clinically Relevant Fungi
| Antifungal Agent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | 1-2[1] | 0.063 - 4[2] |
| Caspofungin | 0.25 - 0.5 | Data not available |
| Micafungin | <0.25 | ≤0.125 (MEC) |
| Anidulafungin | 0.06 - 0.12 | Data not available |
Note: MIC values for echinocandins can vary between studies and testing methodologies.
Table 3: Common FKS1 Mutations Conferring Echinocandin Resistance in Clinical Isolates
| Fungal Species | Common FKS1 Mutations |
| Candida albicans | S645P, S645F, S645Y |
| Candida glabrata | S663P, F659del |
| Aspergillus fumigatus | S678P |
Currently, there is no publicly available data on the MIC of this compound against these specific echinocandin-resistant clinical isolates.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is paramount for evaluating the efficacy of antifungal agents. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
Broth Microdilution Method for Yeasts (CLSI M27-A2 / EUCAST E.Def 7.3.2)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
1. Inoculum Preparation:
- Yeast isolates are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours.
- A suspension of the yeast is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
- Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Incubation:
- The microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (drug-free medium). The growth inhibition can be assessed visually or spectrophotometrically.
Visualizations
Mechanism of Action and Resistance
Echinocandins and this compound both target the fungal enzyme 1,3-β-D-glucan synthase, which is essential for cell wall synthesis. However, the distinct resistance profiles suggest different binding sites or mechanisms of interaction with the Fks1 subunit of this enzyme.
Caption: Mechanism of action and resistance for echinocandins and this compound.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for determining the in vitro susceptibility of fungal isolates to antifungal agents.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
This compound demonstrates a distinct in vitro activity profile compared to existing echinocandins, particularly concerning resistance mechanisms. The finding that specific FKS1 mutations in S. cerevisiae confer high-level resistance to this compound while having a minimal effect on echinocandin susceptibility suggests that this compound may interact with a different site on the 1,3-β-D-glucan synthase enzyme. This raises the promising possibility that this compound could be effective against clinical fungal isolates that have developed resistance to echinocandins through common FKS1 hotspot mutations.
Further research, including comprehensive in vitro testing of this compound against a panel of clinically relevant echinocandin-resistant Candida and Aspergillus isolates with well-characterized FKS1 mutations, is crucial to fully elucidate its potential as a novel therapeutic agent. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations. The unique properties of this compound warrant continued exploration in the quest for new strategies to combat drug-resistant fungal infections.
References
Cross-Resistance Between Arborcandin C and Other Echinocandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Arborcandin C and other commercially available echinocandins, namely caspofungin, micafungin, and anidulafungin. The information is supported by experimental data from published studies to aid researchers in understanding the nuances of resistance to this class of antifungal agents.
Executive Summary
Echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily by inhibiting the synthesis of β-1,3-glucan in the fungal cell wall. Resistance to this class is predominantly mediated by mutations in the FKS genes, which encode the catalytic subunits of the target enzyme, glucan synthase. While cross-resistance among the approved echinocandins (caspofungin, micafungin, and anidulafungin) is a well-documented phenomenon, emerging data on the novel lipopeptide this compound suggests a potentially distinct resistance profile. This guide synthesizes the available experimental evidence to illuminate these differences and similarities.
Mechanism of Action and Resistance
Echinocandins non-competitively inhibit the β-1,3-glucan synthase enzyme complex, disrupting cell wall integrity and leading to fungal cell death.[1] The primary mechanism of acquired resistance involves specific amino acid substitutions in the "hot spot" regions of the Fks1 and Fks2 proteins.[2] These mutations reduce the sensitivity of the glucan synthase enzyme to the inhibitory action of the drugs. In many instances, a mutation conferring resistance to one echinocandin will result in decreased susceptibility to others, leading to class-wide cross-resistance.[2]
However, studies on this compound in Saccharomyces cerevisiae have identified specific mutations in the FKS1 gene that lead to selective resistance to this compound without significantly impacting the activity of other glucan synthase inhibitors.[3][4] This suggests that the binding interactions of this compound with the glucan synthase enzyme may differ from those of other echinocandins, opening a potential avenue for development against otherwise resistant fungal strains.
Comparative In Vitro Susceptibility Data
The following tables summarize the available quantitative data from in vitro studies, comparing the activity of this compound and other echinocandins against both wild-type and resistant fungal strains. It is important to note that direct comparative studies of this compound against a broad panel of clinically resistant isolates are limited.
Table 1: In Vitro Activity of Echinocandins Against Wild-Type Fungal Strains
| Antifungal Agent | Organism | MIC Range (µg/mL) | IC50 (µg/mL) | Reference |
| This compound | Candida albicans | 1-2 | 0.15 | MedChemExpress |
| Aspergillus fumigatus | Not Reported | 0.015 | MedChemExpress | |
| Caspofungin | Candida spp. | ≤ 0.016 - 0.5 | Not Reported | |
| Micafungin | Candida spp. | ≤ 0.008 - 0.064 | Not Reported | |
| Anidulafungin | Candida spp. | ≤ 0.004 - 0.032 | Not Reported |
Table 2: Impact of Specific FKS1 Mutations on Echinocandin Susceptibility in Saccharomyces cerevisiae
| FKS1 Mutation | This compound IC50 (µM) | Other GS Inhibitors' IC50 | Fold-Change in Resistance (this compound) | Reference |
| Wild-Type | 0.03 | Not significantly changed | - | |
| N470K | >10 | Not significantly changed | >333 | |
| L642S | >10 | Not significantly changed | >333 |
IC50 values represent the concentration required to inhibit 50% of the glucan synthase enzyme activity.
Experimental Protocols
Accurate determination of in vitro susceptibility is critical for understanding cross-resistance. The following are standardized methodologies for testing echinocandin activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3 and EUCAST E.Def 7.4)
This method is the gold standard for determining the MIC of antifungal agents against yeasts.
1. Inoculum Preparation:
- Yeast colonies are selected from a 24-hour culture on Sabouraud Dextrose Agar.
- The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- The stock suspension is further diluted in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
2. Drug Dilution:
- A stock solution of the echinocandin is prepared in an appropriate solvent (e.g., water or DMSO).
- Serial two-fold dilutions of the drug are prepared in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations (typically ranging from 0.015 to 16 µg/mL).
3. Inoculation and Incubation:
- 100 µL of the diluted fungal inoculum is added to each well of the microtiter plate containing 100 µL of the drug dilutions.
- A drug-free well serves as a positive growth control, and a media-only well serves as a negative control.
- The plate is incubated at 35°C for 24-48 hours.
4. Reading Results:
- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Glucan Synthase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on the target enzyme.
1. Preparation of Microsomal Fractions:
- Fungal cells are grown to mid-log phase and harvested.
- The cells are mechanically disrupted to release their contents.
- The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in glucan synthase.
2. Enzyme Reaction:
- The reaction mixture typically contains a buffer (e.g., Tris-HCl), a GTP source, the substrate UDP-[¹⁴C]glucose, and the microsomal fraction.
- Various concentrations of the echinocandin inhibitor are added to the reaction mixtures.
- The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
3. Quantification of Glucan Synthesis:
- The reaction is stopped, and the radiolabeled glucan product is precipitated.
- The amount of incorporated radioactivity is measured using a scintillation counter.
4. Data Analysis:
- The percentage of inhibition at each drug concentration is calculated relative to a no-drug control.
- The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Visualizing Resistance Mechanisms and Experimental Workflow
References
- 1. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Arborcandin C in Combination Antifungal Therapy
For Immediate Release
[City, State] – [Date] – While the novel antifungal agent Arborcandin C has demonstrated notable efficacy as a standalone treatment, its potential in synergistic combination with other antifungal drugs remains a significant, yet unexplored, area of research. This guide provides a comprehensive overview of this compound's established antifungal properties and outlines the potential for synergistic applications, offering a roadmap for future investigations that could enhance the existing antifungal arsenal.
This compound, a potent 1,3-β-glucan synthase inhibitor, exhibits significant in vitro activity against a range of clinically important fungal pathogens, including various species of Candida and Aspergillus.[1][2] Its mechanism of action, targeting the fungal cell wall, presents a compelling rationale for exploring its use in combination with antifungal agents that act on different cellular targets, such as the cell membrane or nucleic acid synthesis. Such combinations could potentially lead to enhanced efficacy, reduced drug dosages, and a lower likelihood of resistance development.
This compound: A Profile of Antifungal Activity
This compound distinguishes itself as a powerful inhibitor of 1,3-β-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2][3] This inhibitory action results in potent fungicidal activity against a variety of pathogenic fungi.
Table 1: In Vitro Activity of this compound Against Key Fungal Pathogens
| Fungal Species | MIC (μg/mL) | IC50 (μg/mL) |
| Candida albicans | 1-2 | 0.15 |
| Candida spp. | 0.25 - 8 | - |
| Aspergillus fumigatus | 0.063 - 4 | 0.015 |
MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of a biological process.
The Promise of Synergy: A Theoretical Framework
The unique mechanism of this compound suggests a strong potential for synergistic interactions with other classes of antifungal drugs. By disrupting the cell wall, this compound may enhance the penetration and efficacy of drugs that target intracellular components.
Caption: this compound's potential synergistic mechanism.
Experimental Protocol for Assessing Synergy: The Checkerboard Assay
The checkerboard microdilution assay is a standard in vitro method to quantitatively assess the interaction between two antimicrobial agents. This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the second antifungal drug (e.g., fluconazole, caspofungin)
-
Fungal inoculum, adjusted to the appropriate cell density
-
Culture medium (e.g., RPMI-1640)
-
Incubator
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of this compound along the x-axis of the microtiter plate.
-
Prepare serial dilutions of the second antifungal drug along the y-axis of the plate.
-
The final concentrations should typically range from 1/32 to 4 times the MIC of each drug.
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific fungal species being tested.
-
Reading the Results: Determine the MIC of each drug alone and in combination by visual inspection or using a spectrophotometer.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
FICI = FICA + FICB
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Caption: Workflow for a checkerboard synergy assay.
Future Directions and Conclusion
The exploration of this compound in combination with other antifungal agents represents a promising frontier in the fight against invasive fungal infections. While no specific experimental data on such synergies currently exist, the compound's mechanism of action provides a strong theoretical basis for its potential in combination therapy. Rigorous in vitro and in vivo studies are warranted to investigate these potential synergistic interactions. The data generated from such research could pave the way for novel, more effective treatment strategies for life-threatening fungal diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing Arborcandin C: A Comparative Guide to its Antifungal Activity in a Murine Model
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Arborcandin C's antifungal activity. Due to a lack of publicly available in vivo studies on this compound in murine models, this document focuses on its known in vitro efficacy in comparison to the established antifungal agent, Caspofungin. Furthermore, a detailed, generalized experimental protocol for the validation of such compounds in a murine model of disseminated candidiasis is provided, alongside visualizations of the proposed mechanism of action and experimental workflow.
Comparative In Vitro Efficacy
This compound, a novel cyclic peptide, demonstrates potent in vitro activity against key fungal pathogens by inhibiting 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1] This mechanism is analogous to that of the echinocandin class of antifungals, which includes Caspofungin. The following table summarizes the available in vitro data for this compound and compares it with representative data for Caspofungin against Candida albicans and Aspergillus fumigatus.
| Compound | Organism | In Vitro Efficacy Metric | Value |
| This compound | Candida albicans | IC50 | 0.15 µg/mL[2] |
| MIC | 1-2 µg/mL[2] | ||
| Aspergillus fumigatus | IC50 | 0.015 µg/mL[2] | |
| Caspofungin | Candida albicans | MIC | 0.03 - 4.0 µg/mL[3] |
| Candida species | MIC | Generally ≤2 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary between studies depending on the specific strains and testing methodologies used.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound, like echinocandins such as Caspofungin, targets the fungal cell wall, a structure absent in mammalian cells, making it a highly selective target for antifungal therapy. These compounds noncompetitively inhibit the 1,3-β-D-glucan synthase enzyme complex, which is crucial for the synthesis of 1,3-β-D-glucan, a vital polysaccharide component of the fungal cell wall. The disruption of cell wall integrity leads to osmotic instability and subsequent fungal cell death. The catalytic subunit of this enzyme is encoded by the FKS genes, and mutations in these genes can lead to resistance.
Experimental Protocol: Murine Model of Disseminated Candidiasis
The following is a generalized experimental protocol for assessing the in vivo efficacy of an antifungal compound like this compound in a murine model of disseminated Candida albicans infection. This protocol is a synthesis of methodologies described in various studies.
1. Animal Model:
-
Species: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Immunosuppression (optional but common): To establish a robust infection, mice are often immunosuppressed. A common method is the intraperitoneal administration of cyclophosphamide.
2. Fungal Strain and Inoculum Preparation:
-
Strain: A well-characterized, virulent strain of Candida albicans.
-
Culture: The strain is grown on a suitable medium (e.g., Sabouraud Dextrose Agar) and then in a liquid medium (e.g., Yeast Peptone Dextrose broth).
-
Inoculum: Yeast cells are harvested, washed in sterile saline, and counted using a hemocytometer. The final concentration is adjusted to the desired level for infection.
3. Infection:
-
Mice are infected via intravenous (IV) injection into the lateral tail vein with a suspension of C. albicans (e.g., 1 x 105 to 1 x 106 CFU/mouse).
4. Treatment:
-
Test Compound: this compound is dissolved in a suitable vehicle.
-
Control Groups:
-
Vehicle control (receives the vehicle only).
-
Positive control (e.g., Caspofungin).
-
-
Administration: Treatment is typically initiated 24 hours post-infection and administered once or twice daily for a specified period (e.g., 4-7 days) via an appropriate route (e.g., intraperitoneal or intravenous).
5. Outcome Measures:
-
Survival: Mice are monitored daily, and survival rates are recorded.
-
Fungal Burden: At the end of the treatment period, mice are euthanized. Kidneys (the primary target organ in this model) are aseptically removed, homogenized, and serially diluted. The dilutions are plated on a suitable agar (B569324) medium to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology (optional): Kidney tissues can be fixed, sectioned, and stained to visualize fungal elements and assess tissue damage.
6. Statistical Analysis:
-
Survival data are typically analyzed using the log-rank (Mantel-Cox) test.
-
Fungal burden data are often analyzed using non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo efficacy study of an antifungal agent.
Conclusion
While direct in vivo comparative data for this compound is not yet available in the public domain, its potent in vitro activity and its established mechanism of action as a 1,3-β-D-glucan synthase inhibitor position it as a compound of interest for further investigation. The provided experimental protocol offers a robust framework for conducting such in vivo validation studies. Future research directly comparing the efficacy of this compound with existing echinocandins in murine models of disseminated fungal infections is crucial to fully elucidate its therapeutic potential.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arborcandins A, B, and C: Potent Antifungal Agents Targeting the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Arborcandins A, B, and C, a family of novel cyclic peptide antifungal agents. These compounds represent a promising class of therapeutics due to their potent activity against a range of fungal pathogens and their specific mechanism of action targeting the fungal cell wall, a structure absent in human cells. This document summarizes their biological activity, mechanism of action, and the experimental protocols used for their evaluation, supported by available data.
Introduction to Arborcandins
Arborcandins A, B, and C are part of a larger family of cyclic peptides isolated from a filamentous fungus.[1] They exhibit potent fungicidal activity by inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the biosynthesis of β-glucan, a critical component of the fungal cell wall.[1] This targeted action disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Comparative Biological Activity
Quantitative data on the in vitro activity of Arborcandins A, B, and C are summarized below. While specific data for Arborcandins A and B are limited in publicly available literature, the overall activity of the Arborcandin family provides a valuable benchmark. Arborcandin C has been more extensively characterized, with specific inhibitory concentrations reported.
Table 1: Comparative Inhibitory Activity of Arborcandins
| Compound/Family | Target Organism | Assay Type | Value | Citation |
| Arborcandin Family (A-F) | Candida albicans | IC50 | 0.012 - 3 µg/mL | [1] |
| Aspergillus fumigatus | IC50 | 0.012 - 3 µg/mL | [1] | |
| This compound | Candida albicans | IC50 | 0.15 µg/mL | [2] |
| Aspergillus fumigatus | IC50 | 0.015 µg/mL | [2] | |
| Candida albicans | Ki | 0.12 µM | [1] | |
| Aspergillus fumigatus | Ki | 0.016 µM | [1] |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Arborcandins
| Compound/Family | Target Organism | MIC Range | Citation |
| Arborcandin Family (A-F) | Candida spp. | 0.25 - 8 µg/mL | [1] |
| Aspergillus fumigatus | 0.063 - 4 µg/mL | [1] | |
| This compound | Candida spp. | 1 - 2 µg/mL | [2] |
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
The primary mechanism of action for Arborcandins is the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex located in the fungal plasma membrane. This enzyme catalyzes the polymerization of UDP-glucose into long chains of β-1,3-glucan, which are then extruded into the periplasmic space to form the structural backbone of the fungal cell wall. By inhibiting this crucial step, Arborcandins disrupt the synthesis of the cell wall, leading to a weakened structure that can no longer withstand osmotic pressure, ultimately resulting in cell lysis.
Caption: Arborcandins inhibit 1,3-β-D-glucan synthase, disrupting cell wall synthesis and causing fungal cell lysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Arborcandins.
1,3-β-D-Glucan Synthase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an Arborcandin required to inhibit the activity of the 1,3-β-D-glucan synthase enzyme by 50%.
Methodology:
-
Preparation of Enzyme Extract: A crude enzyme extract containing 1,3-β-D-glucan synthase is prepared from fungal protoplasts.
-
Reaction Mixture: The standard reaction mixture contains the enzyme extract, a buffer solution (e.g., Tris-HCl), an activator (e.g., GTP), and the substrate, radiolabeled UDP-[14C]glucose.
-
Inhibitor Addition: Various concentrations of the Arborcandin to be tested are added to the reaction mixtures. A control with no inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the synthesis of β-glucan.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled β-glucan polymer is precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The precipitated polymer is collected on a filter, and the radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each Arborcandin concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable growth medium (e.g., RPMI-1640).
-
Serial Dilution of Antifungal Agent: The Arborcandin is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control well (no drug) and a negative control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the Arborcandin at which there is no visible growth of the fungus.
Caption: Workflow for determining the IC50 and MIC of Arborcandins against fungal targets.
Conclusion
Arborcandins A, B, and C are potent inhibitors of fungal 1,3-β-D-glucan synthase, demonstrating significant antifungal activity. While detailed comparative data for Arborcandins A and B are not as readily available as for this compound, the family as a whole shows promise for the development of new antifungal therapies. Their specific mechanism of action, targeting a key component of the fungal cell wall, makes them attractive candidates for further research and development in the fight against fungal infections. Further studies are warranted to fully elucidate the structure-activity relationships within the Arborcandin family and to evaluate their in vivo efficacy and safety profiles.
References
Synergistic Antifungal Activity of Arborcandin C and Fluconazole Against Candida albicans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic antifungal activity of a combination therapy involving Arborcandin C and fluconazole (B54011) against Candida albicans. The content is based on established knowledge of the individual drug mechanisms and standard synergistic testing methodologies. The experimental data presented is a representative model to illustrate the potential synergistic relationship.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial to life-threatening. The rise of antifungal resistance, particularly to azoles like fluconazole, necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, offers a promising approach to enhance efficacy, reduce required dosages, and overcome resistance.
This guide focuses on the potential synergy between this compound, a 1,3-β-glucan synthase inhibitor, and fluconazole, an inhibitor of ergosterol (B1671047) biosynthesis. By targeting two different essential cellular pathways in C. albicans, this combination has the potential for a potent synergistic antifungal effect.
Mechanism of Action
This compound: As a member of the arborcandin family of cyclic peptides, this compound inhibits the enzyme 1,3-β-glucan synthase.[1] This enzyme is critical for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately cell lysis. This compound has demonstrated potent fungicidal activity against various Candida species.[1]
Fluconazole: Fluconazole is a triazole antifungal agent that targets the ergosterol biosynthesis pathway.[2][3] Specifically, it inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[2][3] This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors compromise membrane integrity and fluidity, leading to the inhibition of fungal growth.[2]
Synergistic Interaction: The proposed synergistic mechanism of this compound and fluconazole stems from their complementary modes of action. Fluconazole's disruption of the cell membrane is believed to enhance the penetration and efficacy of this compound, allowing it to more effectively reach its target, 1,3-β-glucan synthase, located at the cell membrane. Concurrently, the cell wall weakening caused by this compound may render the fungal cell more susceptible to the membrane stress induced by fluconazole.
Quantitative Data Summary
The following tables present hypothetical yet representative data from key in vitro experiments used to assess the synergistic activity of this compound and fluconazole against a fluconazole-susceptible strain of C. albicans.
Table 1: Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assay
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| This compound | 2 | 0.25 | 0.125 | 0.375 | Synergy |
| Fluconazole | 1 | 0.25 | 0.25 |
FIC values are calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The Fractional Inhibitory Concentration Index (FICI) is the sum of the individual FICs. A FICI of ≤ 0.5 is indicative of synergy.
Table 2: Time-Kill Curve Analysis Results
| Treatment | Log10 CFU/mL Reduction at 24h vs. Control | Interpretation |
| Control (No Drug) | 0 | - |
| This compound (at MIC) | 2.5 | Fungistatic |
| Fluconazole (at MIC) | 1.5 | Fungistatic |
| This compound + Fluconazole (at 0.25 x MIC each) | > 3.0 | Fungicidal |
A ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum is considered fungicidal activity.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic effect of two antimicrobial agents.
-
Preparation of Antifungal Agents: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of fluconazole are added along the x-axis. This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculum Preparation: A standardized inoculum of C. albicans is prepared to a final concentration of approximately 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth. The FIC and FICI are then calculated to determine the nature of the interaction (synergy, indifference, or antagonism).[4]
Time-Kill Curve Assay
Time-kill assays provide a dynamic picture of the antifungal effect over time.
-
Inoculum Preparation: A starting inoculum of C. albicans is prepared to a concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Treatment Groups: The fungal suspension is exposed to different treatment conditions: no drug (growth control), this compound alone, fluconazole alone, and the combination of this compound and fluconazole at predetermined concentrations (e.g., based on MIC values).
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each treatment group, serially diluted, and plated on nutrient agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated at 35°C for 24-48 hours, after which the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment group to generate time-kill curves. The rate and extent of fungal killing are then compared across the different groups.
Visualizations
Signaling Pathways and Drug Targets
Caption: Mechanism of synergistic action of this compound and fluconazole.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard microdilution assay.
Experimental Workflow: Time-Kill Curve Assay
Caption: Workflow for the time-kill curve assay.
Conclusion
The combination of this compound and fluconazole presents a promising strategy for the treatment of C. albicans infections. The dual targeting of the cell wall and cell membrane integrity is anticipated to result in a potent synergistic and potentially fungicidal effect. This approach could lead to more effective clinical outcomes, especially in cases of emerging fluconazole resistance. Further in vivo studies are warranted to validate these in vitro findings and to evaluate the therapeutic potential of this drug combination in a clinical setting.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the synergistic effect of amiodarone and fluconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism study on the synergistic effects of rifapentine and fluconazole against fluconazole-resistant Candida albicans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species Determined by Checkerboard, Time-Kill, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arborcandin C: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Arborcandin C is not publicly available. The following disposal procedures are based on general best practices for handling potent antifungal agents and hazardous chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
The proper management and disposal of this compound, a potent 1,3-β-glucan synthase inhibitor, is critical for ensuring laboratory safety and environmental protection. All materials contaminated with this antifungal agent must be treated as hazardous chemical waste. Segregation of waste at the point of generation is a foundational principle for safe and compliant disposal.[1]
Waste Stream Management
All waste generated from the handling and use of this compound must be meticulously segregated, collected, and disposed of according to the protocols for hazardous materials. The primary waste streams and their prescribed disposal routes are summarized below.
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, vials, and personal protective equipment (PPE). | Lined, rigid, puncture-proof container with a secure lid, clearly labeled "Hazardous Chemical Waste".[1] | Collect all contaminated solid items in the designated container. Keep the container closed when not in use.[1] Arrange for pickup by the institution's EHS department once the container is full. |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L High-Density Polyethylene (HDPE) carboy, clearly labeled "Hazardous Aqueous Waste".[1] | Collect waste in the designated, sealed carboy stored within secondary containment. Do not mix with organic solvent waste.[1] Request EHS pickup when the carboy is 90% full.[1] Drain disposal is strictly prohibited.[2][3] |
| Liquid Waste (Organic) | Solutions containing this compound dissolved in organic solvents (e.g., DMSO, ethanol). | 4L solvent-resistant bottle, clearly labeled "Hazardous Organic Waste".[1] | Collect waste in a designated, sealed bottle within secondary containment.[1] If required by institutional policy, segregate halogenated and non-halogenated solvent waste.[1] Arrange for EHS pickup when the container is full. |
| Chemically Contaminated Sharps | Needles, syringes, scalpels, or broken glass contaminated with this compound. | Approved, puncture-resistant sharps container, clearly labeled "Chemically Contaminated Sharps".[4][5] | Dispose of all contaminated sharps immediately into the designated container.[5] Do not overfill the container. Arrange for EHS pickup according to institutional protocols. |
Experimental Protocols
Standard Decontamination Procedure for Surfaces
This procedure should be followed for routine cleaning of work surfaces after handling this compound and in the event of a small spill.
Materials:
-
Appropriate PPE (lab coat, safety goggles, double gloves)
-
EPA-approved disinfectant effective against fungi, or a freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution.[1]
-
Absorbent paper towels
-
Hazardous solid waste collection container
Procedure:
-
Preparation: Ensure proper PPE is worn and the area is well-ventilated.
-
Initial Cleaning: Use a paper towel to remove any visible powder or liquid contamination. Dispose of the towel immediately into the hazardous solid waste container.
-
Disinfection: Liberally apply the 10% bleach solution or other approved disinfectant to the surface, ensuring complete coverage.
-
Contact Time: Allow a contact time of at least 15-20 minutes for effective decontamination.
-
Final Wipe-Down: Wipe the area with paper towels to remove the disinfectant.
-
PPE Disposal: Carefully remove and discard all used PPE into the hazardous solid waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of waste generated from work involving this compound.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Handling Protocols for Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Arborcandin C, a potent 1,3-β-glucan synthase inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly accessible, the following procedures are based on best practices for handling potent, powdered pharmaceutical compounds, particularly those in the cyclic lipopeptide and antifungal classes. It is imperative to supplement these guidelines with a substance-specific risk assessment and to consult the official SDS from the supplier when available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of dermal, ocular, and respiratory exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.[1][2]
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Gown/Body Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves.[2] | Safety goggles and a face shield.[1][2] | A fit-tested N95 or higher-level respirator is necessary, especially when handling powders outside of a containment system.[1][2] | Disposable, solid-front gown with tight-fitting cuffs.[1][2] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[1][2] | Chemical splash goggles and a face shield.[1][2] | To be performed within a certified chemical fume hood to avoid aerosol inhalation.[1] | Chemical-resistant disposable gown.[1][2] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves. | Safety glasses with side shields. | Generally not required if performed in a well-ventilated area or a biological safety cabinet. | Standard laboratory coat. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Not generally required if the area is well-ventilated. | Chemical-resistant apron over a lab coat. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for the safe handling of potent compounds like this compound.[1]
1. Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.
-
Cover the work surface with disposable, plastic-backed absorbent paper.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and PPE before commencing work.
-
Prepare labeled waste containers for solid and liquid hazardous waste.[1]
2. Weighing and Solution Preparation (to be conducted in a chemical fume hood):
-
To minimize dust generation, use gentle scooping techniques when handling the powdered compound.[1]
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.[1]
-
Keep containers covered as much as possible during the process.[1]
-
Cap the container securely during any mixing to prevent the generation of aerosols.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
For small spills, use a pre-prepared chemical spill kit. Work from the outside of the spill inwards to contain it.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used with a suitable laboratory detergent, followed by 70% ethanol (B145695) or another appropriate disinfectant.[4]
-
Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.
-
Carefully remove PPE to avoid self-contamination, disposing of single-use items in the designated hazardous waste container.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste to prevent environmental contamination and potential exposure.
-
Solid Waste:
-
Liquid Waste:
-
Unused Solutions: Collect in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.
-
Aqueous Waste from Experiments: Collect in a designated hazardous waste container. Depending on institutional policies, chemical treatment to degrade the compound may be required before final disposal.
-
-
Waste Pickup:
-
Store all hazardous waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management service in accordance with local, state, and federal regulations.
-
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
